molecular formula C10H9NO3 B13150442 Methyl 4-aminobenzofuran-2-carboxylate

Methyl 4-aminobenzofuran-2-carboxylate

Cat. No.: B13150442
M. Wt: 191.18 g/mol
InChI Key: OTAJBTCVGKXMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminobenzofuran-2-carboxylate (CAS 1783586-99-1) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a benzofuran core, which is a privileged scaffold in the development of pharmaceutically active molecules . The structure incorporates both an amino group and a methyl ester, providing versatile handles for further synthetic modification and the creation of diverse compound libraries. This compound is of significant research value as a key intermediate in the synthesis of novel therapeutic agents. Specifically, analogues containing the 4-aminobenzofuran-2-carboxylate motif have been explored as potential antitumor agents. Recent studies highlight its use in constructing proximicin analogues , which have demonstrated promising anti-proliferative activity against human glioblastoma (U-87 MG) cells , showing higher potency than the chemotherapeutic agent temozolomide in vitro . The benzofuran scaffold is known to be present in a wide range of bioactive molecules with reported activities including antimicrobial, antifungal, and kinase inhibition . Researchers can leverage this building block to explore structure-activity relationships and develop new candidates for targeting various diseases. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4-amino-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,11H2,1H3

InChI Key

OTAJBTCVGKXMCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2O1)N

Origin of Product

United States

Foundational & Exploratory

The 4-Aminobenzofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of an amino group at the 4-position of this scaffold gives rise to 4-aminobenzofuran derivatives, a chemical class that has garnered substantial interest in medicinal chemistry. These compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory properties.[2] This technical guide provides a comprehensive exploration of the 4-aminobenzofuran scaffold, detailing its synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern its biological efficacy. By synthesizing field-proven insights with technical accuracy, this document aims to serve as an authoritative resource for professionals engaged in the pursuit of novel therapeutic agents.

The Strategic Importance of the 4-Aminobenzofuran Core

Benzofuran derivatives are integral to the design of novel therapies, with their fused benzene and furan ring system offering a versatile platform for structural modification.[3] While various substituted benzofurans have been explored, the 4-amino substitution has emerged as a particularly fruitful avenue for drug discovery. The presence of the amino group at this specific position introduces a key hydrogen bond donor and acceptor site, enabling crucial interactions with biological targets. This functionalization significantly influences the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby modulating its pharmacokinetic and pharmacodynamic profile. The 4-aminobenzofuran scaffold has proven to be a privileged structure, capable of targeting a range of enzymes and receptors implicated in numerous disease states.[2]

Synthetic Pathways to 4-Aminobenzofuran Derivatives

The successful exploration of the 4-aminobenzofuran chemical space is contingent upon robust and versatile synthetic methodologies. Several strategic approaches have been developed to introduce the critical amino functionality at the C4 position of the benzofuran core.[2]

Reduction of 4-Nitrobenzofuran Intermediates

A common and highly effective strategy for the synthesis of 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor. This method is favored for its reliability and the commercial availability of various nitro-substituted starting materials.

Experimental Protocol: Reduction of 4-Nitrobenzofuran using Stannous Chloride (SnCl₂) [2]

  • Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aminobenzofuran derivative.

Smiles Rearrangement of 4-Hydroxybenzofuran Precursors

The Smiles rearrangement offers an elegant intramolecular nucleophilic aromatic substitution route to 4-aminobenzofurans, starting from readily accessible 4-hydroxybenzofurans.[2]

Experimental Protocol: Synthesis of 4-Aminobenzofuran via Smiles Rearrangement [2]

  • Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

    • To a solution of 4-hydroxybenzofuran (1.0 equivalent) in a suitable solvent such as dioxane, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2-bromo-2-methylpropionamide (1.2 equivalents) and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

  • Step 2: Smiles Rearrangement to 4-Aminobenzofuran Derivative

    • Dissolve the product from Step 1 in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

    • Add a strong base, such as potassium tert-butoxide (1.5 equivalents), and heat the reaction mixture to 120-150 °C for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry provides powerful tools for the formation of carbon-nitrogen bonds. Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are increasingly being employed for the synthesis of 4-aminobenzofuran derivatives from the corresponding 4-halobenzofuran precursors.[2]

Workflow for Transition Metal-Catalyzed Amination:

G Start 4-Halobenzofuran + Amine Source Reaction Reaction at Elevated Temperature Start->Reaction Catalyst Palladium or Copper Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aminobenzofuran Derivative Purification->Product

Caption: General workflow for transition metal-catalyzed synthesis of 4-aminobenzofurans.

Therapeutic Applications in Medicinal Chemistry

The 4-aminobenzofuran scaffold has been successfully utilized in the development of novel therapeutic agents across a spectrum of diseases, most notably in oncology and neurodegenerative disorders.

Anticancer Activity

Derivatives of 4-aminobenzofuran have demonstrated significant potential as anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases that are critical for the growth, proliferation, and survival of cancer cells.[2]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation and survival, and its dysregulation is a frequent occurrence in many cancers.[2] Certain 4-aminobenzofuran derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Aminobenzofuran Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminobenzofuran derivatives.[2]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another crucial signaling route that governs cell proliferation and differentiation.[2] Aberrant activation of this pathway is common in various cancers. Some benzofuran derivatives exert their anticancer effects by inhibiting key components of the MAPK pathway.[2]

A number of novel 4-aminobenzofuroxan derivatives have been synthesized and evaluated for their in vitro anticancer activity.[4] Certain compounds possessing an aniline moiety have shown high selectivity towards MCF-7 (human breast adenocarcinoma) and M-HeLa (human cervical carcinoma) tumor cell lines.[5] Notably, these compounds exhibited significantly lower toxicity towards normal liver cells when compared to conventional chemotherapeutic agents like Doxorubicin and Tamoxifen.[5]

CompoundTarget Cell LineIC₅₀ (µM)Reference
3c M-HeLaComparable to Doxorubicin[4]
3f MCF-7Comparable to Doxorubicin[4]
3d T98G (Glioblastoma)14.7[4]
3b T98G (Glioblastoma)12.7[4]
Neuroprotective Effects in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands.[6] The benzofuran scaffold, including its aminated derivatives, has emerged as a promising framework for designing such agents.[7]

Novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8] One such derivative, compound 5f (containing a 2-fluorobenzyl moiety), demonstrated the most effective inhibitory activity against both enzymes.[8]

The aggregation of β-amyloid (Aβ) peptides into toxic oligomers and plaques is a pathological hallmark of AD.[9] Certain 3-aminobenzofuran derivatives have shown good inhibitory activity against self-induced Aβ₁₋₄₂ aggregation, with some compounds being roughly twice as effective as the standard drug, donepezil.[8]

Antimicrobial and Anti-inflammatory Activities

In addition to their anticancer and neuroprotective properties, aminobenzofuran derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.[1][4] For instance, a series of novel 4-aminobenzofuroxan derivatives were found to effectively suppress bacterial biofilm growth.[5] The anti-inflammatory effects are often linked to the inhibition of signaling pathways, such as the MAPK pathway, which are also implicated in inflammatory responses.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminobenzofuran derivatives is intricately linked to their substitution patterns. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Position of the Amino Group: The location of the amino group on the benzofuran ring is a critical determinant of activity. While this guide focuses on the 4-amino derivatives, it is worth noting that 2-amino and 3-aminobenzofurans also exhibit significant, and often distinct, biological profiles.[10][11][12]

  • Substituents on the Benzene Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the scaffold can profoundly impact the compound's inhibitory potency.[12] For example, in a series of 2-aminobenzofuran derivatives evaluated as tubulin polymerization inhibitors, a 6-methoxy group on the benzofuran ring resulted in maximum inhibitory activity, whereas a 4-methoxy group led to the least activity.[12]

  • Nature of the Amino Group Substituent: The substituents on the amino group itself play a vital role in modulating activity. The introduction of various aryl or alkyl groups can influence the compound's ability to fit into the binding pocket of a target protein and can also affect its physicochemical properties, such as solubility and membrane permeability.[4]

Future Perspectives and Conclusion

The 4-aminobenzofuran scaffold represents a highly versatile and privileged structure in medicinal chemistry. The synthetic accessibility of this core, coupled with its demonstrated efficacy against a range of therapeutically relevant targets, underscores its potential for future drug discovery endeavors. The continued exploration of novel synthetic methodologies will undoubtedly lead to a greater diversity of 4-aminobenzofuran derivatives for biological screening. Furthermore, a deeper understanding of the SAR through computational modeling and experimental validation will enable the design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our knowledge of the molecular basis of diseases continues to expand, the 4-aminobenzofuran scaffold is poised to remain a valuable platform for the development of innovative and effective medicines.

References

  • Zarubaev, V. V., et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. MDPI. [Link]

  • Zarubaev, V. V., et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. PubMed. [Link]

  • Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of bioactive benzofuran derivatives 4, 5 &6. ResearchGate. [Link]

  • Zarubaev, V. V., et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. ResearchGate. [Link]

  • Li, S., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Amin, M., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC. [Link]

  • El-Naggar, A. M., et al. (n.d.). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PMC. [Link]

  • El-Sayed, N. N. E., & El-Khouly, A. E. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed. [Link]

  • Hasanvand, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Obara, Y., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]

  • Wipf, P., et al. (2006). Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. PubMed. [Link]

  • Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Khan, I., et al. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. PubMed. [Link]

  • Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

  • Annang, F., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PMC. [Link]

  • Ruggiero, E., et al. (2019). Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. PubMed. [Link]

  • Goyal, R., & Singh, P. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed. [Link]

  • Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed. [Link]

  • Lee, S., et al. (2018). Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease. PubMed. [Link]

Sources

Methodological & Application

Protocol for the Reduction of Methyl 4-Nitrobenzofuran-2-carboxylate to its Amino Derivative: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminobenzofurans in Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an amino group onto the benzofuran scaffold, particularly in the form of aminobenzofuran-2-carboxylates, provides a versatile chemical handle for the synthesis of diverse compound libraries.[3][4] These amino derivatives are crucial intermediates in the development of novel therapeutics, where the position and nature of substituents on the benzofuran ring can be meticulously modulated to optimize pharmacological activity.[2][5]

This application note provides a comprehensive guide for the chemical reduction of Methyl 4-nitrobenzofuran-2-carboxylate to Methyl 4-aminobenzofuran-2-carboxylate. We will delve into the rationale behind various experimental choices, offering detailed, step-by-step protocols for several common and effective reduction methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who require reliable and well-validated procedures for the synthesis of these valuable intermediates.

Strategic Approaches to Nitroarene Reduction: A Mechanistic Overview

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity of the desired product, while preserving other functional groups within the molecule, such as the ester moiety in our target compound. Several robust methods are available, each with its own advantages and mechanistic pathways.[6][7]

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile, typically yielding water as the only byproduct.[6] The reaction involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a source of hydrogen.[6][8] The nitro group is reduced on the surface of the catalyst in a stepwise manner. While highly efficient, catalytic hydrogenation requires careful handling of flammable hydrogen gas and pyrophoric catalysts.[9][10]

Metal-Mediated Reductions: These methods employ metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid or a proton source like ammonium chloride (NH₄Cl).[6][11][12] These reactions proceed through a series of single electron transfers from the metal to the nitro group, followed by protonation steps.[12][13] Metal-mediated reductions are often more tolerant of certain functional groups compared to catalytic hydrogenation and can be more amenable to large-scale synthesis.[14]

Below, we present detailed protocols for three widely used and reliable methods for the reduction of Methyl 4-nitrobenzofuran-2-carboxylate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is favored for its high efficiency and clean conversion. However, it necessitates strict adherence to safety procedures due to the use of hydrogen gas and a pyrophoric catalyst.[8][9][10][15]

Materials and Reagents:

  • Methyl 4-nitrobenzofuran-2-carboxylate

  • 10% Palladium on carbon (Pd/C), wet (50% water)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/nitrogen manifold

  • Buchner funnel and filter flask

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Charge flask with substrate and solvent prep2 Add Pd/C catalyst under N₂ atmosphere prep1->prep2 react1 Evacuate and backfill with N₂ (3x) prep2->react1 react2 Evacuate and backfill with H₂ (3x) react1->react2 react3 Stir under H₂ atmosphere (monitor reaction) react2->react3 workup1 Evacuate and backfillwith N₂ (3x) react3->workup1 workup2 Filter through Celite® to remove catalyst workup1->workup2 workup3 Concentrate filtrate under reduced pressure workup2->workup3

Caption: Catalytic Hydrogenation Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Inert Atmosphere: Flush the flask with nitrogen gas. Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.[9] Always handle the catalyst in an inert atmosphere and keep it wet.[8]

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to remove any residual oxygen.[8][15] Then, evacuate the flask and backfill with hydrogen gas. Repeat this process two more times.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon or a pressurized system) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Completion and Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen three times.[15]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[9] Wet the Celite® pad with water immediately after filtration for safe disposal.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method is a milder, more scalable alternative to catalytic hydrogenation and avoids the use of strong acids.[14] The Fe/NH₄Cl system is known for its good chemoselectivity.[11][16]

Materials and Reagents:

  • Methyl 4-nitrobenzofuran-2-carboxylate

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Mechanical or magnetic stirrer

  • Buchner funnel and filter flask

Workflow Diagram:

cluster_reaction Reaction cluster_workup Work-up react1 Charge flask with substrate, solvent, and NH₄Cl react2 Add Fe powder and heat to reflux react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Cool reaction and add water react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Extract filtrate with organic solvent workup2->workup3 workup4 Dry and concentrate organic phase workup3->workup4

Caption: Fe/NH₄Cl Reduction Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical or magnetic stirrer, add Methyl 4-nitrobenzofuran-2-carboxylate (1.0 eq), ethanol or methanol (10-20 mL per gram of substrate), and ammonium chloride (3-5 eq).

  • Addition of Iron: To the stirred suspension, add iron powder (3-5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). The reaction is often exothermic.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Important Safety Note: It is crucial to add water to the reaction mixture before removing the alcohol solvent to prevent a potential uncontrolled exothermic reaction.[14]

  • Filtration: Filter the black sludge through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent and then with dichloromethane or ethyl acetate.[14]

  • Extraction: Combine the filtrates and wash with water. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds, often exhibiting good tolerance for other reducible functional groups like esters.[6][13][17]

Materials and Reagents:

  • Methyl 4-nitrobenzofuran-2-carboxylate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Workflow Diagram:

cluster_reaction Reaction cluster_workup Work-up react1 Dissolve substrate in solvent react2 Add SnCl₂·2H₂O and stir react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with water and basify with NaHCO₃ react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with brine, dry, and concentrate workup2->workup3

Caption: SnCl₂ Reduction Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate).

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution in portions. The reaction can be exothermic. Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin hydroxide precipitate will form.

  • Extraction: Extract the mixture with several portions of ethyl acetate or dichloromethane.

  • Filtration (if necessary): If the tin salts are difficult to separate, filter the mixture through a pad of Celite® after extraction.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product. Purification can be performed by column chromatography.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Parameter Catalytic Hydrogenation (Pd/C) Iron/Ammonium Chloride **Stannous Chloride (SnCl₂) **
Typical Yield >90%85-95%80-90%
Reaction Time 1-3 hours2-4 hours1-3 hours
Temperature Room TemperatureRefluxRoom Temp to 50 °C
Key Advantages High purity, clean reactionScalable, milder conditionsGood functional group tolerance
Key Considerations Hydrogen safety, catalyst handlingFiltration of iron sludgeStoichiometric tin waste

Characterization of this compound: The identity and purity of the final product should be confirmed using methods such as NMR, IR, and mass spectrometry.[18]

  • ¹H NMR: Expect characteristic shifts for the aromatic protons, the amino group protons, and the methyl ester protons.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the benzofuran core and the ester group.

  • IR Spectroscopy: Look for the appearance of N-H stretching bands (typically in the range of 3300-3500 cm⁻¹) and the disappearance of the NO₂ stretching bands from the starting material.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.

Conclusion

The reduction of Methyl 4-nitrobenzofuran-2-carboxylate to its amino derivative is a critical step in the synthesis of many potential pharmaceutical agents. The choice of the reduction protocol depends on several factors including the scale of the reaction, available equipment, and the presence of other sensitive functional groups. The protocols detailed in this application note provide reliable and reproducible methods for this transformation. As with any chemical procedure, it is imperative to follow all safety precautions, especially when working with flammable gases and pyrophoric catalysts.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Hydrogenation SOP. (n.d.). University of Pennsylvania.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of nitro arene by Fe/ammonium chloride. (2012). ChemSpider Synthetic Pages.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. (2025). ResearchGate.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
  • Process for preparing benzofuran-2-carboxamide derivatives. (2018). Google Patents.
  • Catalytic Hydrogenation of Substituted Nitrobenzoates. (n.d.). Benchchem.
  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). ResearchGate.

Sources

Strategic Utilization of Methyl 4-aminobenzofuran-2-carboxylate in PI3K/Akt Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-PI3K-042

Abstract & Introduction

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell survival, proliferation, and metabolism, frequently hyperactivated in oncology indications.[1] Small molecule inhibition of Class I PI3Ks (p110


, 

,

,

) remains a cornerstone of targeted cancer therapy.

Methyl 4-aminobenzofuran-2-carboxylate represents a high-value "privileged scaffold" intermediate for the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in the benzofuran core, which functions as a bioisostere for the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

This application note details the strategic use of this intermediate to generate PI3K-targeting libraries. We provide validated protocols for chemical derivatization, biochemical potency assessment (ADP-Glo™), and cellular pathway validation (Western Blot).

Key Advantages of this Intermediate
  • Adenine Mimicry: The flat, aromatic benzofuran system effectively stacks between the N- and C-lobes of the kinase domain.

  • C2-Position Versatility: The methyl ester allows for rapid conversion to carboxamides, a motif critical for hydrogen bonding with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • C4-Amino Handle: The primary amine provides a vector to explore the solvent-exposed region or the affinity pocket, enabling modulation of solubility and selectivity.

Chemical Strategy & Structural Biology

Effective inhibitor design requires understanding the binding mode. The benzofuran scaffold typically binds in the ATP pocket.

Structural Logic (SAR)
  • Hinge Binder (C2): The ester at C2 is a precursor. Hydrolysis and coupling with heterocycles (e.g., morpholine, piperazine) create a hydrogen bond acceptor/donor motif essential for hinge interaction.

  • Solubility/Selectivity (C4): The 4-amino group is positioned to project towards the solvent front or the ribose-binding pocket. Derivatization here (ureas, sulfonamides) can improve physicochemical properties (LogP) and potency.

Diagram 1: Synthetic Workflow & Logic

ChemicalStrategy Intermediate Methyl 4-aminobenzofuran- 2-carboxylate (Starting Block) Step1 Hydrolysis (LiOH/THF) Intermediate->Step1 Acid Carboxylic Acid Intermediate Step1->Acid Step2 Amide Coupling (HATU/Amine) Acid->Step2 Scaffold Benzofuran-2-carboxamide (Hinge Binder) Step2->Scaffold Step3 C4-Functionalization (Sulfonyl chlorides/Isocyanates) Scaffold->Step3 Final Final PI3K Inhibitor (Lead Compound) Step3->Final

Caption: Synthetic trajectory transforming the ester intermediate into a bioactive kinase inhibitor.

Protocol 1: Chemical Derivatization

Objective: Convert this compound into a hinge-binding carboxamide probe.

Reagents
  • This compound (Starting Material)

  • Lithium Hydroxide (LiOH), 1M aq.

  • THF/Methanol (1:1)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • Morpholine (Example amine for hinge binding)

Workflow
  • Saponification (Ester Hydrolysis):

    • Dissolve 1.0 eq of methyl ester in THF/MeOH (1:1, 0.1 M).

    • Add 3.0 eq of LiOH (1M aq). Stir at RT for 4 hours.

    • QC Check: Monitor via LC-MS for disappearance of methyl ester (M+) and appearance of acid (M-14).

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry over MgSO4, and concentrate. Yield is typically >90%.

  • Amide Coupling (Hinge Motif Installation):

    • Dissolve the crude acid (1.0 eq) in DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate ester.

    • Add Morpholine (1.5 eq). Stir at RT for 12 hours.

    • Purification: Quench with water. If precipitate forms, filter. If not, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • C4-Amino Functionalization (Optional Optimization):

    • To improve potency, react the C4-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in Pyridine/DCM to target the selectivity pocket.

Protocol 2: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Determine the IC50 of the synthesized benzofuran derivative against PI3K


.

Principle: The assay quantifies kinase activity by measuring the generation of ADP from ATP. The benzofuran inhibitor competes with ATP.

Reagents
  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    complex)
  • Substrate: PIP2:PS lipid vesicles (0.05 mg/mL)

  • ATP (Ultrapure) - Critical: Use concentration = Km(app) (approx. 50 µM for PI3K

    
    ).
    
  • ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock of the benzofuran inhibitor in 100% DMSO.

    • Perform 3-fold serial dilutions in kinase buffer (10 concentrations).

  • Kinase Reaction:

    • In a 384-well white plate, add 2 µL of PI3K enzyme.

    • Add 1 µL of inhibitor dilution. Incubate 10 min at RT.

    • Add 2 µL of ATP/Lipid Substrate mix to start reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Data Analysis:

    • Read Luminescence (RLU).

    • Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

    • Fit to sigmoidal dose-response curve to calculate IC50.

Protocol 3: Cellular Pathway Verification

Objective: Confirm that the benzofuran inhibitor engages the target in cells by reducing Akt phosphorylation.[2]

Diagram 2: PI3K/Akt Signaling Cascade

PI3KPathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment pAkt p-Akt (S473/T308) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation Inhibitor Benzofuran Inhibitor Inhibitor->PI3K Inhibition

Caption: The inhibitor blocks PI3K, preventing PIP2->PIP3 conversion and subsequent Akt phosphorylation.

Protocol
  • Cell Culture:

    • Use PC-3 (PTEN null, high p-Akt) or MCF-7 cell lines.

    • Seed 5x10^5 cells/well in 6-well plates. Adhere overnight.

  • Treatment:

    • Serum starve cells for 12 hours (optional, reduces basal noise).

    • Treat with Benzofuran Inhibitor (0.1, 1, 10 µM) for 2 hours.

    • Positive Control: Wortmannin (1 µM) or LY294002.

    • Stimulation: If starved, stimulate with EGF (50 ng/mL) for 15 min.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-p-Akt (Ser473) [Cell Signaling #4060]

      • Anti-Total Akt [Cell Signaling #9272]

      • Anti-GAPDH (Loading Control)

  • Result Interpretation:

    • Effective inhibition is indicated by a dose-dependent decrease in p-Akt band intensity without a change in Total Akt intensity.

Troubleshooting & QC Data

IssueProbable CauseSolution
Low Synthetic Yield (Amide Coupling) Steric hindrance at C2 or amine.Switch coupling reagent to HATU or COMU . Increase reaction time or temp (40°C).
High IC50 (Low Potency) Poor hinge interaction.Ensure the amide nitrogen is available for H-bonding. Verify C4 substituents are not clashing with the "roof" of the ATP pocket.
Western Blot: No p-Akt reduction Compound insolubility or impermeability.Check DMSO solubility. Ensure C4-amino group is derivatized to improve lipophilicity (LogP ~3-4).
Assay Interference Compound is fluorescent/luminescent.Run a "compound only" control in the ADP-Glo assay without enzyme.

References

  • Benzofuran-based CDK2 Inhibitors: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 2022.[3] Link

  • Benzofuran PI3K/VEGFR2 Inhibitors: Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 2022.[3] Link

  • Benzofuran-3-one PI3K Inhibitors: Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies.[2] Bioorganic & Medicinal Chemistry Letters, 2010.[2] Link

  • Enaminone-linked Benzofurans: Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization.[4][5] RSC Medicinal Chemistry, 2023. Link

  • Benzofuran-2-carboxylic acid derivatives: Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors.[6] Bioorganic & Medicinal Chemistry, 2023.[6] Link

Sources

Application Note: Optimized Amide Coupling Strategies for Methyl 4-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with Methyl 4-aminobenzofuran-2-carboxylate . It addresses the specific electronic and steric challenges associated with acylating this deactivated aniline derivative.

Executive Summary & Substrate Analysis

Coupling carboxylic acids to This compound presents a distinct challenge: the amine at the C4 position functions as an electron-deficient aniline . The nucleophilicity of the amino group is attenuated by the electron-withdrawing nature of the fused benzofuran ring system and the inductive effect of the C2-methyl ester.

Standard peptide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion. Successful amidation requires high-energy acylating agents (Acid Chlorides, HATU) or catalytic nucleophilic activation (DMAP, N-Methylimidazole).

Structural Considerations
  • Electronic Deactivation: The lone pair on the C4 nitrogen is partially delocalized into the aromatic system. The C2-ester further pulls electron density, raising the activation energy for nucleophilic attack.

  • Steric Environment: The C4 position is adjacent to the C3-H and the C5-H. While not sterically bulked like a tert-butyl group, the rigid bicyclic core prevents conformational flexibility, requiring the electrophile to approach from a specific trajectory.

  • Chemoselectivity: The C2-methyl ester is stable to standard coupling bases (DIPEA, TEA, Pyridine) but susceptible to hydrolysis if strong aqueous bases (NaOH, LiOH) are used during workup.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the protocol based on the properties of your Carboxylic Acid (R-COOH) partner.

CouplingStrategy Start Select Acid Partner (R-COOH) IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral IsSimple Is the Acid Simple/Robust? IsChiral->IsSimple No (Achiral) MethodC METHOD C: T3P/Pyridine (Low Epimerization, Green) IsChiral->MethodC Yes (High Risk) MethodA METHOD A: HATU/DIPEA (High Yield, Mild) IsSimple->MethodA No (Complex/Functionalized) MethodB METHOD B: Acid Chloride (Max Reactivity, Scalable) IsSimple->MethodB Yes (e.g., Benzoic, Acetic)

Figure 1: Strategic Decision Tree for coupling 4-aminobenzofuran derivatives.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (The "Discovery Standard")

Best For: Complex acids, library synthesis, and valuable intermediates where yield is paramount. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which reacts faster with anilines than standard OBt esters.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • This compound (1.0 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add the This compound (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS. If >20% amine remains after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Acid Chloride Activation (The "Brute Force" Method)

Best For: Unreactive/hindered acids, simple aromatics, and large-scale synthesis (>10g). Mechanism: Converts acid to acyl chloride (most reactive electrophile), overcoming the low nucleophilicity of the aniline.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Oxalyl Chloride (1.5 equiv) + catalytic DMF (2 drops)

  • This compound (1.0 equiv)

  • Base: Pyridine (3.0 equiv) or Et₃N (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF[2]

Protocol:

  • Acyl Chloride Formation: Dissolve Carboxylic Acid in dry DCM (0.2 M). Add catalytic DMF (2 drops). Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir for 1–2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate the mixture to dryness (rotovap) to remove excess oxalyl chloride/HCl. Redissolve the crude acid chloride in dry DCM.

  • Coupling: To a separate flask containing This compound (1.0 equiv) and Pyridine (3.0 equiv) in DCM at 0°C, slowly add the acid chloride solution.

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Workup: Quench with 1M HCl (aqueous) to remove pyridine. Extract with DCM.[2] Wash with NaHCO₃.

Method C: T3P (Propylphosphonic Anhydride) (The "Low Epimerization" Method)

Best For: Chiral acids prone to racemization and reactions requiring easy workup (water-soluble byproducts). Mechanism: T3P acts as a coupling agent that forms a mixed anhydride; the reaction is driven by the release of a water-soluble cyclic phosphonate.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • This compound (1.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Setup: Combine Carboxylic Acid, Amine, and Base in EtOAc (0.2 M).

  • Addition: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.[3][4] T3P kinetics are often slower but cleaner.

  • Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl, then NaHCO₃.

    • Advantage:[5][2][4][6][7][8] T3P byproducts are water-soluble, often eliminating the need for chromatography.

Optimization & Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Conversion (<30%) Amine nucleophilicity is too low.Switch to Method B (Acid Chloride). Alternatively, add 0.5 equiv DMAP to Method A or C to form a reactive acyl-pyridinium species.
Saponification (Ester hydrolysis) Aqueous base exposure or high pH.Ensure anhydrous conditions.[1] Avoid using NaOH/LiOH. Use milder bases like DIPEA or Collidine.
Epimerization Acid stereocenter is labile.Use Method C (T3P) at 0°C. Avoid DMAP (known racemization catalyst). Use Pyridine as the base.[7][9]
Product is stuck in DMF Difficulty in workup.Pour reaction mixture into ice-water (10x volume). The benzofuran amide is likely lipophilic and will precipitate. Filter the solid.

References

  • General Amide Coupling for Electron-Deficient Anilines

    • Title: A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids.[3][10]

    • Source:Tetrahedron Letters / NIH.
    • Context: Establishes the necessity of DMAP/EDC or high-activity reagents for aniline deriv
  • T3P Methodology

    • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6][7][9]

    • Source:Organic Letters (2011).[7]

    • Context: Validates T3P for coupling low-nucleophilicity anilines with minimal racemiz
  • Benzofuran Synthesis & Reactivity

    • Title: Synthesis of Novel 4-Aminobenzofuran Deriv
    • Source: BenchChem Protocols.[3]

    • Context: Provides background on the chemical behavior of the 4-aminobenzofuran scaffold.
  • Acid Chloride Activation (Schotten-Baumann)

    • Title: Amide Synthesis - Reference Reaction Protocols.[2]

    • Source: Fisher Scientific.
    • Context: Standard operating procedures for acyl chloride medi

Sources

Application Notes & Protocols: Hydrolysis of Methyl Esters in 4-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the hydrolysis of methyl esters on 4-aminobenzofuran scaffolds, a critical transformation in the synthesis of advanced pharmaceutical intermediates. We delve into the mechanistic underpinnings of base-catalyzed saponification, justify the selection of reagents and conditions, and present a detailed, field-proven protocol. This guide is designed for researchers, medicinal chemists, and process development scientists, offering insights to ensure high-yield, clean conversion of the ester to the corresponding carboxylic acid, a key functional group for further molecular elaboration.

Introduction and Scientific Context

The 4-aminobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The conversion of a methyl ester, often present as a synthetic handle from upstream reactions, to a carboxylic acid is a pivotal step. This hydrolysis unmasks a versatile functional group, enabling amide bond formation, further esterification, or serving as a crucial pharmacophoric element for target engagement.

While seemingly straightforward, the hydrolysis of esters on electron-rich, N-containing heterocyclic systems like 4-aminobenzofuran requires careful optimization to avoid potential side reactions and ensure robust, scalable conversion. This guide focuses on the principles and practical execution of base-catalyzed hydrolysis (saponification), the most common and generally irreversible method for this transformation.[1]

The Chemistry: Mechanism and Rationale

The conversion of the methyl ester to a carboxylic acid is achieved via a base-catalyzed nucleophilic acyl substitution, a process commonly known as saponification.[2][3] The reaction is effectively irreversible under basic conditions, which drives the reaction to completion and is a primary reason for its preference over acid-catalyzed methods.[1][4]

The Mechanism involves three key stages:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This initially forms the carboxylic acid.

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms the carboxylate salt and methanol. This step renders the entire process irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[1][2][5]

  • Acidic Workup: A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[2][6]

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Optimizing Reaction Parameters: A Scientist's Perspective

The success of the hydrolysis hinges on the judicious selection of base, solvent, and temperature. These choices are dictated by the substrate's solubility, steric hindrance, and the presence of other sensitive functional groups.

ParameterChoice & RationaleField-Proven Insights
Base Catalyst Lithium Hydroxide (LiOH): Often the preferred choice. It exhibits excellent solubility in common mixed aqueous/organic solvent systems (e.g., THF/water, Methanol/water). It is considered a milder base, which can be advantageous for complex molecules.[2][7][8][9] Sodium Hydroxide (NaOH): A strong, cost-effective, and highly effective alternative. It is typically used as an aqueous solution.[8][10][11]For substrates prone to degradation under harsh basic conditions, LiOH is the superior choice. For robust, less hindered esters, NaOH provides a more economical and often faster reaction.
Solvent System THF/Water or Dioxane/Water: A common and effective system. The organic co-solvent (THF or dioxane) is crucial for dissolving the typically non-polar benzofuran starting material, ensuring it is available for reaction with the aqueous base.[7][8][10] Methanol/Water or Ethanol/Water: Also widely used. The alcohol co-solvent can participate in transesterification, but under excess hydroxide and water, the equilibrium strongly favors hydrolysis.The ratio of organic solvent to water (e.g., 2:1, 3:1) is a key parameter to optimize. Too little organic solvent results in poor substrate solubility and a slow, heterogeneous reaction. Too much can dilute the aqueous base, slowing the reaction rate.
Temperature Room Temperature (20-25°C): Sufficient for many unhindered esters. It minimizes the risk of side reactions or degradation of sensitive functional groups.[7][12] Elevated Temperature (40-80°C or Reflux): Necessary for sterically hindered esters or to accelerate slow reactions.[8][11]Always start at room temperature and monitor by TLC. Only apply heat if the reaction is sluggish. The 4-amino group can be sensitive, and prolonged heating should be avoided if possible.
Stoichiometry 1.1 to 4 Equivalents of Base: A slight to moderate excess of the hydroxide base is used to ensure the reaction proceeds to completion and to neutralize any acidic impurities.[8][9][10]For LiOH, 1.5-2.0 equivalents is a good starting point. For NaOH, 2-3 equivalents are common. The exact amount should be optimized for the specific substrate.

Detailed Laboratory Protocol

This protocol provides a robust starting point for the hydrolysis of a generic methyl 4-aminobenzofuran-2-carboxylate.

Materials and Equipment
ReagentsEquipment
This compound derivativeRound-bottom flasks
Lithium Hydroxide (LiOH·H₂O) or Sodium Hydroxide (NaOH)Magnetic stirrer and stir bars
Tetrahydrofuran (THF), HPLC gradeRotary evaporator
Deionized WaterpH paper or pH meter
1M Hydrochloric Acid (HCl)Separatory funnel
Ethyl Acetate (EtOAc), HPLC gradeBuchner funnel and filter paper
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Standard laboratory glassware
TLC plates (Silica gel 60 F₂₅₄)UV lamp (254 nm)
Critical Safety Precautions
  • Corrosive Bases: Solid NaOH and LiOH, as well as their concentrated solutions, are highly corrosive and can cause severe chemical burns to skin and eyes.[13][14] Always handle them inside a fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).[15][16][17]

  • Exothermic Dissolution: The dissolution of NaOH and LiOH in water is highly exothermic and can cause boiling and splashing. ALWAYS add the solid base slowly to cold water with stirring; NEVER add water to the solid base. [14][16]

  • Acid Handling: Handle 1M HCl with care, wearing appropriate PPE.

Step-by-Step Experimental Procedure

Caption: General experimental workflow for ester hydrolysis.

  • Reaction Setup:

    • To a round-bottom flask, add the this compound derivative (1.0 eq).

    • Dissolve the substrate in a suitable solvent, such as a 2:1 mixture of THF and water (e.g., 10 mL THF and 5 mL water per gram of substrate).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the stirring solution at room temperature.[9]

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[18]

    • TLC System: A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting ester will have a higher Rf value than the more polar carboxylic acid product. The reaction is complete when the starting material spot is no longer visible by UV light.[8][10]

  • Work-up and Isolation:

    • Once the reaction is complete (typically 2-16 hours), concentrate the mixture using a rotary evaporator to remove the bulk of the THF.

    • Dilute the remaining aqueous slurry with deionized water. If any unreacted starting material remains, it can be removed by washing the aqueous layer with a non-polar solvent like diethyl ether or ethyl acetate.

    • Cool the aqueous solution in an ice bath.

    • Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH 1-3).[9][10] The carboxylic acid product will typically precipitate as a solid.

    • If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, and then dry under vacuum.

    • If no solid forms (or an oil appears): Transfer the acidic aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can be purified, if necessary, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient base or reaction time.- Poor substrate solubility.- Steric hindrance around the ester.- Add an additional 0.5 eq of base.- Allow the reaction to stir longer (up to 24h).- Increase the proportion of organic co-solvent (e.g., from 2:1 to 3:1 THF/water).- Gently warm the reaction to 40-50°C.
Low Yield - Product has some water solubility.- Incomplete extraction from the aqueous phase.- Degradation of material.- Before extraction, saturate the acidic aqueous layer with solid NaCl to decrease the polarity of the aqueous phase and drive the organic product out.[9]- Increase the number of extractions (e.g., from 3 to 5).- Run the reaction at a lower temperature (e.g., 0°C to room temp) if degradation is suspected.
Oily Product/Emulsion - Product is not crystalline at room temperature.- Emulsion formed during extraction.- After solvent removal, attempt to triturate the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization.- To break emulsions during workup, add a small amount of brine (saturated NaCl solution) to the separatory funnel.

References

  • PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. [Link]

  • Certified Lye. Safety Precautions for Lye (Sodium Hydroxide). [Link]

  • Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide?. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. [Link]

  • YouTube. (2022). Base hydrolysis of esters - Real Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium hydroxide solution. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Weje. Ester Hydrolysis Mechanism Base Catalyzed. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • University of York. Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • J&K Scientific LLC. (2021). Ester Hydrolysis. [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (2015). Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]

Sources

Synthesis of VEGFR-2 inhibitors using 4-aminobenzofuran scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis and biological validation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors derived from the 4-aminobenzofuran scaffold. While 2- and 5-substituted benzofurans are common in literature, the 4-aminobenzofuran regioisomer offers a unique vector for hinge-binding interactions and solvent-front extensions, serving as a bioisostere to the quinazoline core found in approved kinase inhibitors. This guide provides a validated, scalable protocol for synthesizing the 4-aminobenzofuran core, functionalizing it into a urea-based Type II inhibitor, and validating its potency via HUVEC proliferation assays.

Rationale & Molecular Design

2.1 The Biological Target: VEGFR-2 VEGFR-2 (KDR/Flk-1) is the primary mediator of angiogenesis in solid tumors. Inhibition of its tyrosine kinase activity blocks the RAS-RAF-MEK-ERK pathway, suppressing endothelial cell proliferation and tumor vascularization.

2.2 The Scaffold: 4-Aminobenzofuran The 4-aminobenzofuran moiety is selected for three critical physicochemical properties:

  • Hinge Binding: The furan oxygen and the C4-amino group can form bidentate hydrogen bonds with the kinase hinge region (Cys919 in VEGFR-2).

  • Lipophilicity: The bicyclic aromatic core ensures high affinity for the hydrophobic ATP-binding pocket.

  • Vector Orientation: The C4-amine provides an optimal attachment point for urea or amide linkers that extend into the allosteric hydrophobic back pocket (DFG-out conformation), a strategy validated by Sorafenib and Regorafenib.

Figure 1: VEGFR-2 Signaling & Inhibition Logic

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg Inhibitor 4-Aminobenzofuran Inhibitor Inhibitor->VEGFR2 ATP Competition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Gene Transcription

Caption: Signal transduction cascade of VEGFR-2.[1] The 4-aminobenzofuran inhibitor competitively binds to the ATP pocket, preventing autophosphorylation and downstream signaling.

Chemical Synthesis Protocol

This protocol utilizes a modified Rapoport-Stoermer cyclization followed by a reduction sequence to access the 4-amino core.

Retrosynthetic Analysis
  • Target: 1-(Benzofuran-4-yl)-3-(aryl)urea.

  • Key Intermediate: 4-Aminobenzofuran.

  • Starting Material: 3-Nitrosalicylaldehyde (2-hydroxy-3-nitrobenzaldehyde).

Step-by-Step Synthesis

Reagents Required:

  • 3-Nitrosalicylaldehyde (CAS: 5274-70-4)

  • Ethyl bromopyruvate

  • Potassium carbonate (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Hydrazine monohydrate or Hydrogen gas

  • Aryl isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

Protocol A: Synthesis of 4-Nitrobenzofuran Precursor

  • Alkylation: Dissolve 3-nitrosalicylaldehyde (10 mmol) in anhydrous DMF (20 mL). Add

    
     (15 mmol) and stir at RT for 15 min.
    
  • Addition: Dropwise add ethyl bromopyruvate (11 mmol). Heat to 80°C for 4 hours.

  • Cyclization: The intermediate ether undergoes intramolecular aldol condensation in situ.

  • Workup: Pour into ice water. Extract with EtOAc. Wash with brine. Dry over

    
    .
    
  • Decarboxylation (Optional but recommended for core): Saponify the ester (NaOH/MeOH), then decarboxylate using Cu powder in quinoline at 200°C if the unsubstituted furan ring is desired. Note: For this guide, we retain the ester or decarboxylate depending on the desired lipophilicity. We will proceed with the decarboxylated core.

Protocol B: Reduction to 4-Aminobenzofuran Critical Step: The nitro group at C4 is sterically crowded. Catalytic hydrogenation is preferred over Fe/HCl to prevent furan ring opening.

  • Setup: Dissolve 4-nitrobenzofuran (5 mmol) in MeOH (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Reduction: Stir under

    
     balloon (1 atm) at RT for 6-12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The amine is highly fluorescent under UV.
    
  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (SiO2).

    • Yield Target: >85%[2]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet around 5.0-5.5 ppm (
      
      
      ).

Protocol C: Urea Coupling (The "Warhead" Installation)

  • Coupling: Dissolve 4-aminobenzofuran (1 mmol) in anhydrous DCM (5 mL).

  • Reagent: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours. A precipitate often forms.

  • Isolation: Filter the solid. Wash with cold DCM and diethyl ether.

  • Result: A Type II VEGFR-2 inhibitor mimicking the Sorafenib binding mode.

Figure 2: Synthetic Workflow Diagram

Synthesis_Flow SM 3-Nitrosalicylaldehyde Inter1 4-Nitrobenzofuran SM->Inter1 Cyclization Core 4-Aminobenzofuran (The Scaffold) Inter1->Core Reduction R1 Ethyl bromopyruvate K2CO3, DMF Product Benzofuran-Urea Inhibitor Core->Product Urea Coupling R2 H2, Pd/C MeOH R3 Ar-N=C=O DCM, 0°C

Caption: Linear synthetic route from commercially available nitro-aldehydes to the final urea-functionalized inhibitor.

Biological Validation Protocols

To ensure the synthesized compound is active, the following tiered screening approach is mandatory.

Tier 1: Enzymatic Kinase Assay (HTRF)
  • Objective: Determine

    
     against recombinant VEGFR-2.
    
  • Method: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Protocol:

    • Incubate recombinant VEGFR-2 kinase domain (0.5 nM) with the synthesized inhibitor (serial dilutions: 10 µM to 0.1 nM).

    • Add ATP (

      
       concentration) and biotinylated peptide substrate (poly-Glu-Tyr).
      
    • Incubate for 60 min at RT.

    • Add

      
      -cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
      
    • Read FRET signal (665/620 nm ratio).

    • Success Criteria:

      
      .
      
Tier 2: Cellular Proliferation Assay (HUVEC)
  • Objective: Confirm anti-angiogenic potential in a physiological model.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).[1]

  • Protocol:

    • Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin.

    • Starve cells (0.5% FBS) for 24 hours to synchronize.

    • Induce with VEGF-A (50 ng/mL) and treat with inhibitor simultaneously.

    • Incubate for 72 hours.

    • Quantify viability using CellTiter-Glo (ATP luminescence) or MTT.

    • Control: Sorafenib (Positive Control).[3]

    • Success Criteria:

      
       within 5-fold of Sorafenib.
      

Data Presentation & Troubleshooting

Table 1: Expected Analytical Data
Compound StageKey Signal (NMR/IR)Mass Spec (ESI+)Appearance
4-Nitrobenzofuran

8.1 (d, Ar-H),

7.8 (d, Furan-H)

matches formula
Yellow Needles
4-Aminobenzofuran

5.2 (br s,

), Fluorescence

matches formula
Brown/Off-white solid
Final Urea

9.2, 8.8 (s, Urea NH),

7.0-8.0 (Ar)

matches formula
White powder
Table 2: Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete cyclization due to water.Use anhydrous DMF and activated molecular sieves.
Furan Ring Opening Over-reduction during Step 2.Stop reaction immediately upon consumption of SM. Do not use high pressure (>1 atm).
Insolubility in Assay High lipophilicity of benzofuran-urea.Dissolve stock in 100% DMSO (10 mM). Ensure final assay DMSO < 0.5%.

References

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors. Source: RSC Advances (2024). Context: Validates the benzofuran scaffold as a bioisostere for VEGFR-2 inhibition.[4]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors. Source: RSC Medicinal Chemistry (2023). Context: Provides SAR data on benzofuran substitution patterns for kinase selectivity.

  • Synthesis of benzofurans via intramolecular cyclization. Source: Molecules (2013). Context: foundational chemistry for the Rapoport-Stoermer cyclization used in Protocol A.

  • VEGFR-2 Kinase Assay Protocols. Source: NCBI / PubMed Central. Context: Standard methodologies for HTRF and ELISA kinase validation.

Sources

Application Note: Functionalization of C4-Amino Group in Benzofuran-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 4-aminobenzofuran-2-carboxylate scaffold represents a unique "push-pull" electronic system. The C4-amino group acts as a strong electron donor (


), while the C2-carboxylate serves as an electron-withdrawing group (

), conjugated through the furan ring. This specific electronic arrangement, combined with the steric proximity of the C3 position (the "peri" effect), presents both challenges and opportunities for selective functionalization in medicinal chemistry.

This guide details three core functionalization modules designed to expand chemical space around this privileged pharmacophore:

  • Sandmeyer Transformation: Conversion to halides (I, Br, Cl) for subsequent organometallic coupling.[1]

  • Palladium-Catalyzed C-N Coupling: Buchwald-Hartwig amination for library generation.

  • Electrophilic N-Functionalization: Acylation and sulfonylation for rapid SAR (Structure-Activity Relationship) exploration.

Structural Challenges
  • Peri-Interaction: The C4-nitrogen lone pair is sterically crowded by the C3-hydrogen (or substituent). This necessitates the use of specific phosphine ligands (e.g., XPhos, BrettPhos) in metal-catalyzed couplings.

  • Electronic Deactivation: While the amine is nucleophilic, the inductive pull of the oxygen atom in the furan ring and the conjugated ester can reduce reactivity compared to simple anilines.

Reaction Landscape Visualization

The following decision tree outlines the synthetic pathways covered in this guide.

G Start 4-Amino-benzofuran -2-carboxylate Sandmeyer Diazotization (Sandmeyer) Start->Sandmeyer t-BuONO, CuX2 Buchwald Pd-Catalyzed C-N Coupling Start->Buchwald Pd2(dba)3, XPhos Acylation Acylation / Sulfonylation Start->Acylation RCOCl / RSO2Cl Halide 4-Halo Derivative (I, Br, Cl) Sandmeyer->Halide SecAmine Secondary Aryl Amines Buchwald->SecAmine Amide Amides / Sulfonamides Acylation->Amide Suzuki Suzuki/Sonogashira Coupling Halide->Suzuki Pd(PPh3)4

Figure 1: Strategic diversification pathways for the 4-aminobenzofuran scaffold.

Module A: Sandmeyer Transformation (Halogenation)[1][2][3]

Converting the C4-amino group to a halogen is the most versatile entry point, allowing access to Suzuki, Sonogashira, and Heck couplings.

Scientific Rationale: Traditional aqueous Sandmeyer conditions (


) often lead to phenol byproducts or "diazo-tars" due to the hydrolysis of the ester or instability of the furan ring in strong aqueous acid. We utilize a non-aqueous Doyle-type diazotization  using alkyl nitrites and anhydrous copper halides. This method minimizes side reactions and improves solubility.
Protocol: Synthesis of Ethyl 4-Iodobenzofuran-2-carboxylate

Reagents:

  • Ethyl 4-aminobenzofuran-2-carboxylate (

    
    )[2]
    
  • 
     nitrite (
    
    
    
    )
  • Diiodomethane (

    
    ) or Iodine (
    
    
    
    ) (
    
    
    )
  • Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (

    
    ) in anhydrous acetonitrile (
    
    
    
    ) in a round-bottom flask under Nitrogen/Argon atmosphere.
  • Diazotization: Cool the solution to

    
    . Add 
    
    
    
    (
    
    
    ) followed by the dropwise addition of
    
    
    . Stir for 20 minutes. Observation: Color change to orange/red indicates diazonium formation.
  • Iodination: Add a solution of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) in acetonitrile. Alternatively, for the bromide, add
    
    
    (
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (
    
    
    
    ).[3] Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Module B: Buchwald-Hartwig Amination[6][7]

Direct coupling of the C4-amine with aryl halides allows for the rapid synthesis of biaryl amine libraries.

Scientific Rationale: The C4 position is sterically hindered by the C3-H and the furan oxygen lone pairs. Standard ligands (e.g.,


, dppf) often fail or give low yields. Dialkylbiaryl phosphine ligands (specifically XPhos or BrettPhos)  are required to form the active monolithic Pd(0) species capable of oxidative addition into hindered substrates and facilitating reductive elimination.
Optimization Data: Ligand Screening
EntryCatalystLigandBaseSolventYield (%)
1



Toluene< 10
2

BINAP

Toluene45
3

XPhos

1,4-Dioxane 88
4

BrettPhos


82
Protocol: C4-Arylation with Bromobenzene

Reagents:

  • Amine Substrate (

    
    )
    
  • Aryl Bromide (

    
    )[3]
    
  • 
     (
    
    
    
    )
  • XPhos (

    
    )
    
  • 
     (
    
    
    
    )
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: It is critical to remove oxygen. Sparge 1,4-dioxane with Argon for 15 minutes prior to use.

  • Assembly: In a screw-cap vial or microwave tube, combine the amine, aryl bromide,

    
    , XPhos, and 
    
    
    
    .
  • Solvation: Add the degassed dioxane. Seal the tube under Argon.

  • Heating: Heat to

    
     for 12 hours (thermal) or 
    
    
    
    for 30 minutes (microwave).
  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Module C: Acylation & Sulfonylation

Scientific Rationale: While seemingly simple, the nucleophilicity of the C4-amine is tempered by the electron-withdrawing carboxylate at C2. Weak bases (Pyridine) may be insufficient for hindered acid chlorides. The use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst is essential to boost the reaction rate.

Protocol: General Amide Synthesis

Reagents:

  • Amine Substrate (

    
    )
    
  • Acid Chloride (

    
    )
    
  • Triethylamine (

    
    )
    
  • DMAP (

    
    )
    
  • Solvent: DCM (Dichloromethane)

Workflow:

  • Dissolve amine and

    
     in dry DCM.
    
  • Add DMAP.

  • Cool to

    
     and add Acid Chloride dropwise.
    
  • Warm to RT and stir for 4 hours.

  • Critical Workup Step: Wash with

    
     to remove unreacted amine and DMAP (ensures product purity without difficult chromatography).
    

Troubleshooting & "The Scientist's Perspective"

IssueProbable CauseCorrective Action
Sandmeyer: Low Yield / Tarring Decomposition of diazonium salt.Keep temperature strictly

during nitrite addition. Ensure anhydrous conditions to prevent phenol formation.
Buchwald: No Reaction Catalyst poisoning or oxidation.Re-purify the amine (remove oxidation products). Use fresh XPhos (white powder, not yellow). Ensure rigorous degassing.
Buchwald: C2-Ester Hydrolysis Base is too strong / wet solvent.Switch from

to

or

(milder bases). Use anhydrous dioxane.
Acylation: Incomplete Conversion Low nucleophilicity.Increase DMAP loading to

. Switch solvent to 1,2-dichloroethane and heat to

.

References

  • Sandmeyer Reaction Overview

    • Organic Chemistry Portal.[4][5] "Sandmeyer Reaction."[1][4][6][5][7]

    • [Link]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • [Link]

  • Benzofuran Synthesis & Reactivity

    • Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
    • [Link]

  • General Benzofuran Functionalization

    • Molecules.[1][4][6][2][8][5][9][10][11][12][13] "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives."

    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Methyl 4-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-aminobenzofuran-2-carboxylate presents a specific stability challenge. While the ester at the C2 position provides some electron-withdrawing character, the amino group at C4 is strongly electron-donating. This creates an electron-rich aniline-like system susceptible to radical cation formation and oxidative polymerization (often observed as "tarring" or blackening) upon exposure to atmospheric oxygen and light.

This guide provides self-validating protocols to stabilize this intermediate during storage, synthesis, and purification.

Visual Decision Matrix: Handling Strategy

Before proceeding, determine your immediate workflow to select the correct stabilization path.

HandlingStrategy Start Current State of Material Storage Long-Term Storage (>24 Hours) Start->Storage Reaction Immediate Reaction (<24 Hours) Start->Reaction IsSalt Is it an HCl Salt? Storage->IsSalt ReactionType Reaction Conditions? Reaction->ReactionType MakeSalt PROTOCOL A: Convert to HCl Salt IsSalt->MakeSalt No (Freebase) KeepCold Store -20°C Argon flush IsSalt->KeepCold Yes Protect PROTOCOL C: Boc/Acetyl Protection ReactionType->Protect Oxidative/Basic Conditions Inert PROTOCOL B: Strict Degassing ReactionType->Inert Mild/Acidic Conditions

Caption: Decision tree for selecting the appropriate stabilization method based on experimental intent.

Module 1: Storage & Stability (The "Black Tar" Prevention)

FAQ: Why is my material turning black?

Technical Insight: The free amine at the C4 position undergoes auto-oxidation. Atmospheric oxygen creates a radical cation on the nitrogen, leading to the formation of azo-linkages or quinone-imine type polymers (similar to "Aniline Black"). This process is autocatalytic and accelerated by light.

Protocol A: Hydrochloric Acid Salt Formation (Gold Standard for Storage)

Objective: Protonate the amine lone pair to remove its nucleophilicity and susceptibility to oxidation.

  • Dissolution: Dissolve the crude/freebase this compound in a minimal amount of anhydrous diethyl ether or 1,4-dioxane .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (1.5 equivalents).

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

    • Troubleshooting: If no precipitate forms, add cold n-heptane to induce crystallization.

  • Isolation: Filter under Argon. Wash with cold ether.

  • Storage: Store the salt at -20°C.

    • Result: Stability increases from days (freebase) to months (HCl salt).

Module 2: Synthetic Troubleshooting (Reaction Context)

Issue: Oxidative Dimerization During Coupling

Scenario: You are attempting a Suzuki coupling or hydrolysis, and the reaction mixture turns dark immediately. Cause: Dissolved oxygen in solvents acts as an oxidant before the cross-coupling catalyst can engage.

Protocol B: Freeze-Pump-Thaw Degassing

Objective: Remove dissolved oxygen below 5 ppm. Sparging with nitrogen is often insufficient for this specific scaffold.

  • Freeze: Place the solvent/reactant mixture in a Schlenk flask. Freeze completely using liquid nitrogen (-196°C).

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 10–15 minutes while frozen.

  • Thaw: Close the vacuum line. Thaw the flask in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon.

Module 3: Protection Strategies (The Ultimate Fix)

If the amine must survive oxidative conditions (e.g., oxidants, high heat, basic aerobic workups), you must mask it.

Comparative Data: Protecting Group Selection
FeatureBoc (tert-Butyloxycarbonyl) Acetyl (Ac) Cbz (Carboxybenzyl)
Stability High (Stable to Base/Nucleophiles)High (Stable to Acid/Oxidation)High (Stable to Acid/Base)
Installation Mild (Boc₂O, Et₃N)Fast (Ac₂O, Pyridine)Moderate (Cbz-Cl, Base)
Removal Acid (TFA or HCl)Harsh (Strong Acid/Base reflux)Hydrogenation (H₂/Pd)
Rec. Highly Recommended Not Recommended (Hard to remove)Alternative (If Acid sensitive)
Protocol C: Boc-Protection of C4-Amine

Reference Basis: Adapted from standard aniline protection protocols [1, 3].

Reagents:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq) or DMAP (0.1 eq catalyst)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Mixing: Dissolve the amine in DCM. Add Et₃N.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

    • Note: If reaction is slow due to steric hindrance at C4, add 10 mol% DMAP and heat to reflux (40°C).

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

Module 4: Purification & Analysis

Issue: Streaking and Decomposition on Silica Gel

Cause: Silica gel is slightly acidic (


). This acidity can catalyze the degradation of electron-rich amines during chromatography.
Protocol D: Neutralized Silica Chromatography
  • Slurry Preparation: Prepare the silica gel slurry using your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry before packing the column.

  • Elution: Run the column using your standard solvent system (without Et₃N, or with 0.1% if streaking persists).

  • Rapid Processing: Do not let the compound sit on the column. Collect fractions immediately and evaporate solvent at

    
    .
    

References

  • BenchChem. (2025).[1] Preventing oxidation of the aniline group during complexation.[1] Retrieved from

  • Fisher Scientific. (2025). Amine Protection / Deprotection Protocols.[2][3][4][] Retrieved from

  • Beilstein Journals. (2010). Experimental Procedures: Synthesis of Boc-protected amines. Beilstein J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). (2022). A Novel Method to Construct 2-Aminobenzofurans. PMC. Retrieved from

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from

Sources

Purification methods for Methyl 4-aminobenzofuran-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-aminobenzofuran-2-carboxylate

Introduction & Molecule Profile

Welcome to the technical guide for isolating This compound . As an Application Scientist, I understand that purifying amino-functionalized aromatic esters presents a specific set of competing challenges: the basicity of the amine leads to peak tailing (streaking) on acidic silica, while the ester functionality requires careful modulation of solvent polarity to separate it from synthetic precursors (often phenols or uncyclized intermediates).[1]

This guide moves beyond generic advice, offering a self-validating protocol designed to ensure high purity (>98%) for downstream drug development applications.

Compound Profile:

  • Core Structure: Benzofuran ring with a methyl ester at C2 and a primary amine at C4.[1][2]

  • Key Challenge: Interaction between the lone pair on the C4-amine and acidic silanol groups (Si-OH) on silica gel.

  • Detection: UV Active (254 nm); Ninhydrin positive (Primary amine).[1][2]

Phase 1: Method Development (TLC Optimization)

Before packing a column, you must define the separation on Thin Layer Chromatography (TLC).[1] Do not skip this step.

Q: Which solvent system should I screen first? A: Start with a non-polar/polar mix.[1][2] For benzofuran esters, Hexanes:Ethyl Acetate (Hex:EtOAc) is the standard.[1]

  • Screen 1: 10% EtOAc in Hexanes. (Likely too non-polar; product stays at baseline).

  • Screen 2: 30% EtOAc in Hexanes. (Target Rf range: 0.3 – 0.4).

  • Screen 3: If streaking occurs (comet-like tails), add 1% Triethylamine (TEA) to the solvent mixture.[1][2]

Q: How do I visualize the spots if UV is ambiguous? A: While the benzofuran core is UV active, impurities might not be.[1] Use a dual-visualization strategy:

  • Step 1: UV Lamp (254 nm) – outlines the aromatic core.[1][2]

  • Step 2: Ninhydrin Stain – Dip and heat.[1][2] The free amine at C4 will turn distinct pink/purple, differentiating it from non-amine impurities like starting phenols.

Phase 2: The Purification Protocol

Step-by-Step Column Chromatography Workflow

1. Stationary Phase Selection Use Silica Gel 60 (230–400 mesh) .[1][2]

  • Why: This mesh size offers the best balance between resolution and backpressure for gravity or low-pressure flash columns.[1][2]

2. Mobile Phase Preparation (The "Neutralization" Strategy) Standard silica is acidic (pH ~5).[1] You must neutralize it to prevent amine adsorption.[1][2]

  • Base Modifier: Add 1% v/v Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1][2]

  • Protocol: Pre-rinse the packed column with 2 column volumes (CV) of the mobile phase containing the modifier before loading the sample.[1][2] This saturates the active silanol sites.[1][2]

3. Sample Loading

  • Preferred: Dry Loading .[1][2] Dissolve the crude mixture in a minimal amount of DCM/Methanol, add silica (1:2 ratio by weight), and evaporate to dryness. Load this powder on top of the column.[1][2]

  • Why: Liquid loading with strong solvents (like DCM) often causes band broadening for this compound.[1][2]

4. Elution Gradient Do not run isocratic unless the separation is wide (>0.2 Rf difference).[1][2]

  • Start: 100% Hexanes (with 1% TEA).

  • Ramp: Increase EtOAc in 5% increments every 2-3 CVs.

  • Target: Product typically elutes between 15% and 25% EtOAc.[1][2]

Phase 3: Troubleshooting & FAQs

Q: My product is streaking badly despite adding TEA. What now? A: If 1% TEA fails, the interaction is likely due to the specific acidity of your silica batch.[1]

  • Solution A: Switch to DCM:Methanol (95:5) . Methanol is protic and competes effectively for silanol sites.[1][2]

  • Solution B: Use Amine-functionalized Silica .[1][2] This stationary phase is basic and repels the amine, resulting in ultra-sharp peaks without mobile phase additives.

Q: I see a color change (browning) on the column. Is it decomposing? A: Aminobenzofurans are electron-rich and prone to oxidation.[1][2]

  • Immediate Action: Wrap the column in aluminum foil to block light.[1][2]

  • Process Change: Speed up the elution by increasing polarity. Do not leave the compound on silica overnight; the acidic surface accelerates oxidation.[1][2]

Q: The product co-elutes with a starting material (e.g., a phenol). A: This is common in Rap-Stoermer or similar cyclization syntheses.[1][2]

  • The Fix: Phenols are acidic.[1][2] Wash your crude reaction mixture with 1M NaOH (cold) before chromatography.[1][2] This converts the phenol to a water-soluble phenoxide, removing it from the organic layer, so you don't have to separate it on the column.[1]

Data Summary: Solvent System Strength

Solvent SystemPolarity IndexModifier RecommendationApplication
Hexane:EtOAc (4:1) Low-Medium+1% TEAStandard purification.[1][2]
DCM:MeOH (98:2) Medium+0.5% NH₄OHFor stubborn streaks or polar impurities.[2]
Toluene:EtOAc (9:1) Low (Aromatic)NoneSeparates pi-stacking isomers.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound, ensuring you choose the correct path based on initial TLC results.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (30% EtOAc/Hex) Start->TLC Decision Check Spot Shape TLC->Decision Streak Streaking/Tailing? Decision->Streak Yes Clean Clean Round Spot? Decision->Clean No AddBase Add 1% TEA to Eluent (Saturate Silanols) Streak->AddBase StdColumn Standard Column (Hex/EtOAc Gradient) Clean->StdColumn DryLoad Dry Load Sample (Silica Adsorption) AddBase->DryLoad StdColumn->DryLoad Elute Elute & Collect Fractions DryLoad->Elute

Caption: Logical workflow for selecting mobile phase modifiers based on TLC spot morphology.

References

  • BenchChem Technical Support . (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from [1][2]

  • Sigma-Aldrich . (n.d.).[1][2] Methyl 3-aminobenzofuran-2-carboxylate Product Properties. Retrieved from [1][2]

  • National Institutes of Health (NIH) . (2024).[1][2] Synthesis of Benzofuran Derivatives via Cyclization. Retrieved from [1][2]

  • ChemicalBook . (2025).[1][2] Methyl 4-aminobenzoate Properties and Solubility. Retrieved from [1][2]

Sources

Optimizing SnCl2 reduction conditions for nitrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing SnCl₂ Reduction Conditions for Nitrobenzofurans

Introduction: The Benzofuran Challenge

Reducing nitro groups on benzofuran scaffolds requires a precise balance. While catalytic hydrogenation (


) is the industry standard for simple aromatics, it often fails with benzofurans due to furan ring reduction  or dehalogenation  (if halides are present).

Stannous chloride (


) is the chemoselective reagent of choice for these substrates. It preserves the furan double bond, esters, and halogens. However, it is notorious for two issues: stalled intermediates  (hydroxylamines) and intractable emulsions  during workup.

This guide provides a standardized protocol, a troubleshooting logic tree, and a definitive solution to the "tin emulsion" problem.

Module 1: The Standardized Protocol

Do not deviate from this stoichiometry unless optimization data suggests otherwise. This protocol is designed for Ethyl 5-nitrobenzofuran-2-carboxylate and similar derivatives.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Nitrobenzofuran 1.0SubstratePurity >95% recommended.[1]

5.0ReductantUse fresh reagent. Old/clumped tin(II) reduces yield.
Ethanol (EtOH) [0.1 M]SolventEthyl Acetate (EtOAc) is a valid alternative for solubility.
HCl (conc.) 0 - 0.5CatalystOptional. Only add if reaction stalls. Increases chlorination risk.
Step-by-Step Workflow
  • Solubilization: Dissolve the nitrobenzofuran substrate in Ethanol (0.1 M concentration).

  • Addition: Add

    
     (5.0 equiv) in one portion at room temperature.
    
  • Thermal Activation: Heat the mixture to 70–80°C (Reflux) .

    • Note: Reaction is endothermic; heat is required to drive the

      
       conversion.
      
  • Monitoring: Monitor by TLC or LC-MS every hour.

    • Critical Checkpoint: Look for the Hydroxylamine intermediate (

      
      ). If this persists >4 hours, see Troubleshooting.
      
  • Completion: Typical reaction time is 2–4 hours.

Module 2: Mechanism & Pathway Visualization

Understanding the stepwise reduction is vital for troubleshooting stalled reactions. The reduction consumes protons and transfers electrons via the tin center.

SnCl2_Mechanism cluster_legend Reaction State NO2 Nitro (R-NO2) NO Nitroso (R-NO) NO2->NO SnCl2 2e- NHOH Hydroxylamine (R-NHOH) NO->NHOH SnCl2 2e- NH2 Amine (R-NH2) NHOH->NH2 SnCl2 2e- (Rate Limiting Step) Stall Common Stall Point

Figure 1: Stepwise reduction pathway. The conversion of Hydroxylamine (


) to Amine (

) is the rate-limiting step and often requires heat to complete.

Module 3: Troubleshooting Guides

Issue 1: The "Stalled" Reaction (Hydroxylamine Persistence)

Symptom: LC-MS shows [M-16] peak (Nitroso) or [M-2] peak relative to product (Hydroxylamine), but no Amine.

  • Root Cause: Insufficient energy or deactivated Tin species.

  • Solution:

    • Boost Temp: Ensure vigorous reflux. 50°C is often insufficient for the final reduction step.

    • The "Spike": Add 1.0 equiv of fresh

      
       .
      
    • Proton Source: If using EtOAc, add 2-3 drops of Ethanol or water. The mechanism requires protons; anhydrous EtOAc can slow kinetics.

Issue 2: Chlorination Side-Products

Symptom: LC-MS shows [M+34] peaks (Chlorinated benzofuran).

  • Root Cause: Nucleophilic attack by chloride ions on the electron-rich furan ring, exacerbated by acidic conditions.

  • Solution:

    • Remove Acid: Do not add catalytic HCl.

    • Solvent Switch: Switch from Ethanol to Ethyl Acetate . EtOAc is less polar and suppresses solvolysis/nucleophilic attack mechanisms compared to protic solvents.

    • Lower Temp: Run at 60°C instead of 80°C and extend time.

Module 4: Workup Strategy (The "Emulsion Killer")

The formation of gelatinous tin hydroxide (


 / 

) is the primary failure mode during isolation. Use the "Celite-pH 8" Method for the cleanest results.
Decision Tree: Choosing Your Workup

Workup_Strategy Start Reaction Complete AcidSens Is Product Acid Sensitive? Start->AcidSens BaseSens Is Product Base Sensitive? (e.g., Esters) AcidSens->BaseSens No MethodA Method A: Celite Filtration (Best General Purpose) AcidSens->MethodA Yes BaseSens->MethodA Yes MethodB Method B: Basic Solubilization (pH > 12) BaseSens->MethodB No MethodC Method C: Tartrate Complexation (For Chelating Products)

Figure 2: Workup selection logic. Method A is recommended for nitrobenzofurans containing esters.

Detailed Protocols

Method A: Celite Filtration (Recommended)

  • Why: Physically removes tin salts instead of trying to dissolve them.

  • Protocol:

    • Cool reaction to room temperature.[2][3]

    • Dilute with excess EtOAc.

    • Neutralize with saturated

      
        to pH 7–8. A thick white slurry will form.
      
    • Add a large scoop of Celite (diatomaceous earth) to the slurry. Stir for 10 mins.

    • Filter through a Celite pad.[2][4] The tin salts get trapped in the Celite.

    • Wash the pad with EtOAc. The filtrate will be a clear biphasic mixture. Separate and dry.

Method B: Basic Solubilization

  • Why: Converts insoluble tin hydroxides into soluble stannates (

    
    ).
    
  • Risk: High pH (12+) can hydrolyze the benzofuran ester (e.g., ethyl ester

    
     carboxylic acid).
    
  • Protocol:

    • Pour reaction into ice water.

    • Add 50% NaOH dropwise until the precipitate redissolves (Solution becomes clear/yellow).

    • Extract immediately with EtOAc.

FAQ: Expert Insights

Q: Can I use


 for solid-phase synthesis? 
A:  No. The tin salts will clog the resin beads. Use Sodium Dithionite (

) or mild Fe/AcOH conditions for solid phase.

Q: My product is water-soluble. How do I remove the Tin? A: If your aminobenzofuran is polar, aqueous workups will lead to yield loss. Use the Tartrate Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours. The tin forms a soluble complex in the aqueous layer, allowing organic extraction of your polar amine.

Q: Why not just use


? 
A:  Iron reduction is a viable backup. However, 

requires acidic conditions which can sometimes open the furan ring or transesterify sensitive esters.

in neutral EtOH is milder for the benzofuran core.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.[5] Link[4]

  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups: Troubleshooting & Optimization. BenchChem Guides. Link

  • Bates, D. K., & Li, K. (2002).[6] Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.[6] The Journal of Organic Chemistry, 67(24), 8662-8665.[6] Link[6]

  • Common Organic Chemistry. (2021). Nitro Reduction - SnCl2 Conditions and Examples. Link

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Benzofuran Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the crucial cyclization step in forming the benzofuran ring. Here, we move beyond simple protocols to explore the underlying chemical principles governing success and failure in these reactions. Our aim is to provide you with the expertise to not only solve your immediate experimental hurdles but also to build a robust, self-validating system for future syntheses.

Frequently Asked Questions (FAQs)

Q1: My primary reaction strategy for benzofuran synthesis is failing. What are the most common overarching reasons for cyclization failure?

A1: Cyclization failures in benzofuran synthesis often stem from a few core issues regardless of the specific synthetic route.[1][2] These include:

  • Poor Substrate Reactivity: The electronic properties of your starting materials are paramount. Electron-donating groups on phenol precursors generally favor cyclization, while electron-withdrawing groups can hinder the reaction.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base or catalyst are critical variables that require careful optimization.[2] Many benzofuran syntheses require elevated temperatures, but excessive heat can lead to decomposition.[2]

  • Catalyst Inactivation or Inefficiency: In metal-catalyzed reactions (e.g., using Palladium or Copper), the catalyst can be poisoned by impurities or may not be suitable for the specific substrate.[2][3][4]

  • Steric Hindrance: Bulky substituents near the reaction centers can physically block the intramolecular bond formation required for cyclization.[5]

  • Presence of Air or Moisture: Many organometallic catalysts used in these syntheses are sensitive to air and moisture, necessitating the use of an inert atmosphere and dry solvents.[2]

Troubleshooting Specific Synthetic Routes

This section provides in-depth troubleshooting for common benzofuran synthesis methodologies.

Scenario 1: Failures in Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are a cornerstone of modern benzofuran synthesis, often involving Sonogashira or Heck couplings followed by intramolecular cyclization.[1] However, these powerful methods can be prone to failure.

Q2: I'm attempting a one-pot Sonogashira coupling of an o-iodophenol with a terminal alkyne followed by cyclization, but I'm only isolating the coupled, uncyclized intermediate or getting a very low yield of the benzofuran. What's going wrong?

A2: This is a frequent issue that can often be traced back to the catalyst system or the reaction conditions for the cyclization step.[6]

Underlying Causality: The Sonogashira coupling and the subsequent cyclization are distinct mechanistic steps that may require different optimal conditions. The initial coupling is palladium- and copper-cocatalyzed, while the cyclization (an intramolecular hydroalkoxylation) can be promoted by the palladium catalyst or require a different catalyst/conditions altogether.

Troubleshooting Protocol: Palladium-Catalyzed Cyclization

  • Isolate the Intermediate: First, confirm the successful formation of the o-(alkynyl)phenol intermediate by running the Sonogashira coupling under standard conditions and isolating the product. This will help you determine if the issue lies with the coupling or the cyclization.

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical.[2] If the standard (PPh₃)₂PdCl₂/CuI system is failing, consider screening other palladium sources like Pd(OAc)₂ and different phosphine ligands.

  • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly influence the reaction.[2] While DMF is common, explore other aprotic polar solvents. The base is crucial; inorganic bases like K₂CO₃ or organic bases such as triethylamine can have a profound effect on the outcome.[2]

  • Temperature Adjustment: A temperature screen is advisable. While the coupling may proceed at a lower temperature, the cyclization often requires more thermal energy.[2] However, be mindful of potential substrate or product decomposition at very high temperatures.[2]

Parameter Initial Condition Troubleshooting Suggestions Rationale
Catalyst System (PPh₃)₂PdCl₂ / CuIScreen Pd(OAc)₂, Pd(PPh₃)₄. Vary phosphine ligands.Different catalyst systems have varying activities and stabilities.
Base Triethylamine (TEA)Try K₂CO₃, Cs₂CO₃, or DBU.Base strength and type can influence both the coupling and cyclization steps.
Solvent DMFTest Dioxane, Toluene, or Acetonitrile.Solvent polarity can affect catalyst solubility and reaction kinetics.
Temperature 80 °CScreen temperatures from 60 °C to 120 °C.Finding the optimal temperature balance for both reaction steps is key.

Q3: My palladium-catalyzed oxidative cyclization of an o-alkenylphenol is not proceeding. What are the likely failure points?

A3: Oxidative cyclizations, often employing a Pd(II) catalyst, present their own set of challenges. Failure here often points to issues with the oxidant or the C-H activation step.[7][8][9]

Underlying Causality: These reactions rely on the palladium catalyst to facilitate an intramolecular attack of the phenolic oxygen onto the alkene, followed by an oxidation step to regenerate the active catalyst and form the benzofuran. If the oxidant is unsuitable or the C-H activation is sluggish, the catalytic cycle will stall.

Troubleshooting Workflow: Oxidative Cyclization

G start Low/No Yield in Oxidative Cyclization check_oxidant Is the oxidant appropriate and active? start->check_oxidant change_oxidant Screen alternative oxidants (e.g., benzoquinone, Cu(OAc)₂, O₂). check_oxidant->change_oxidant No check_catalyst Is the Pd(II) catalyst and ligand optimal? check_oxidant->check_catalyst Yes change_oxidant->check_catalyst change_catalyst Screen different Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and ligands. check_catalyst->change_catalyst No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). check_temp->increase_temp No check_additives Are additives required? check_temp->check_additives Yes increase_temp->check_additives add_additives Consider adding a co-catalyst or acid/base additive. check_additives->add_additives No success Successful Cyclization check_additives->success Yes add_additives->success

Caption: Troubleshooting workflow for oxidative cyclization.

Scenario 2: Issues with Acid-Catalyzed Cyclizations

Acid-catalyzed cyclizations are a classic method for benzofuran synthesis, but they can be plagued by side reactions and regioselectivity problems.[10][11]

Q4: I'm trying an acid-catalyzed cyclization of an α-aryloxyketone, but I'm getting a complex mixture of products, including regioisomers. How can I improve the selectivity?

A4: Regioselectivity in these reactions is dictated by the relative stability of the carbocation intermediates formed during the reaction.[10] The electronic nature of the substituents on the aromatic ring plays a crucial role.

Underlying Causality: The reaction proceeds via protonation of the carbonyl, followed by intramolecular electrophilic aromatic substitution. The position of the cyclization is determined by which aromatic carbon is most nucleophilic. Quantum mechanics calculations have shown that considering the properties of the key oxonium ion intermediate is crucial for predicting the outcome.[10]

Experimental Protocol for Optimizing Regioselectivity:

  • Acid Strength: The strength of the acid can influence the reaction pathway. Stronger acids like polyphosphoric acid (PPA) or Eaton's reagent may favor one regioisomer over another. Weaker acids like p-toluenesulfonic acid (PTSA) might offer different selectivity. A screen of various acids is recommended.

  • Temperature Control: These reactions are often run at elevated temperatures. Lowering the temperature may increase the selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates. Less polar solvents may enhance selectivity in some cases.

Acid Catalyst Typical Conditions Notes
Polyphosphoric Acid (PPA)100-140 °C, neatHighly viscous, can be difficult to work with.
Eaton's Reagent (P₂O₅/MeSO₃H)Room temp to 80 °CGenerally provides higher yields and cleaner reactions than PPA.
p-Toluenesulfonic Acid (PTSA)Reflux in TolueneMilder conditions, may require a Dean-Stark trap to remove water.
Methanesulfonic AcidRoom temp to 100 °CStrong acid, often used when other acids fail.[12]
Scenario 3: Challenges with Intramolecular Wittig and Perkin Rearrangement Reactions

The intramolecular Wittig reaction and the Perkin rearrangement are also valuable tools for constructing the benzofuran core.[5][13][14][15][16][17][18]

Q5: My intramolecular Wittig reaction to form a benzofuran is failing. What are the common pitfalls?

A5: The success of an intramolecular Wittig reaction hinges on the stability of the phosphonium ylide and the reactivity of the carbonyl group.[5][13][17]

Key Failure Points:

  • Ylide Instability: The phosphonium ylide can be unstable. It is sometimes beneficial to generate the ylide in situ in the presence of the carbonyl group to facilitate an immediate reaction.[5]

  • Incorrect Base: The choice of base is critical for ylide formation. Strong bases like n-butyllithium or sodium hydride are often necessary for non-stabilized ylides.[5]

  • Steric Hindrance: As with other cyclization methods, steric hindrance can prevent the reaction from occurring.[5]

Q6: I am attempting a Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid, but the reaction is slow and gives low yields. How can I optimize this?

A6: The Perkin rearrangement involves a base-catalyzed ring opening of the coumarin followed by an intramolecular nucleophilic attack and cyclization.[14][16][18] Inefficient ring opening or slow cyclization can lead to poor results.

Optimization Strategies:

  • Microwave Irradiation: The use of microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for the Perkin rearrangement.[14] Reaction times can be cut from hours to minutes.[14]

  • Base and Solvent: The reaction is typically carried out in an alcoholic solvent with a strong base like sodium hydroxide.[14] Ensuring the complete dissolution of the starting material is important.

Reaction Mechanism: Perkin Rearrangement

G cluster_0 Perkin Rearrangement Mechanism 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate Base-catalyzed ring opening Benzofuran-2-carboxylate Benzofuran-2-carboxylate Ring-Opened Intermediate->Benzofuran-2-carboxylate Intramolecular Nucleophilic Attack Benzofuran-2-carboxylic Acid Benzofuran-2-carboxylic Acid Benzofuran-2-carboxylate->Benzofuran-2-carboxylic Acid Protonation

Caption: The mechanism of the Perkin rearrangement.

Summary and Concluding Remarks

Troubleshooting benzofuran synthesis requires a systematic approach that considers the interplay of substrate electronics, reaction conditions, and catalyst activity. By understanding the underlying mechanistic principles of the chosen synthetic route, researchers can more effectively diagnose and resolve cyclization failures. This guide provides a framework for this process, empowering you to optimize your reactions and achieve your synthetic goals.

References

  • Cimarelli, C. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(15), 4935. [Link]

  • Hsieh, C.-H., et al. (2015). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 80(11), 5630–5638. [Link]

  • Shaikh, I. A., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25686–25721. [Link]

  • Chen, J., et al. (2011). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 47(32), 9212–9214. [Link]

  • Li, B., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(1), 512–520. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Raza, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Retrieved from [Link]

  • Li, B., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(1), 512–520. [Link]

  • Marriott, K.-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Riu, A., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(3), M946. [Link]

  • Liu, Y., et al. (2022). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 58(71), 9866–9869. [Link]

  • Kobayashi, A., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances, 13(2), 1146–1150. [Link]

  • Sahoo, A. K., et al. (2015). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 6(4), 2241–2246. [Link]

  • Wikipedia. (2024, September 12). Perkin rearrangement. [Link]

  • Raza, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS | Science topic. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]

  • ResearchGate. (1998). (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 5(12), 103-113. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510–27540. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 5(12), 103-113. [Link]

  • Mayhugh, A. L., & Luscombe, C. K. (2021). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Communications, 57(81), 10521-10524. [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Standards for Methyl 4-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-aminobenzofuran-2-carboxylate (CAS: 1783586-99-1 ) is a critical heterocyclic building block, frequently employed in the synthesis of DNA-binding antitumor agents, PARP inhibitors, and kinase antagonists.[1][2][3] Its structural integrity—specifically the positioning of the amino group at the C4 position of the benzofuran core—is pivotal for structure-activity relationship (SAR) studies.

In drug development, the "performance" of a chemical standard is defined by its ability to provide accurate, specific, and reproducible quantification. This guide compares the analytical performance of different Reference Standard Grades and evaluates HPLC Column Selectivities required to resolve this analyte from its critical process impurities, such as regioisomers and synthetic precursors.

Chemical Profile & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's physicochemical behavior and impurity profile.

PropertySpecification
Chemical Name This compound
CAS Number 1783586-99-1
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
pKa (Calculated) ~3.5 (Amino group), ~ -2.0 (Ester oxygen protonation)
Solubility High: DMSO, Methanol, Acetonitrile; Low: Water
UV Max ~250 nm, ~290 nm (Benzofuran characteristic)
Impurity Origin & Control

The purity of the standard is compromised by three primary impurity classes arising from the synthesis (typically via Rap-Stoermer condensation or reduction of nitro-precursors).

ImpurityPathways Precursor Methyl 4-nitrobenzofuran-2-carboxylate (Precursor) Target This compound (Target Analyte) Precursor->Target Reduction (H2/Pd) Acid 4-aminobenzofuran-2-carboxylic acid (Hydrolysis Impurity) Target->Acid Hydrolysis (H2O/H+) Isomer Methyl 5-aminobenzofuran-2-carboxylate (Regioisomer) Isomer->Target Co-eluting Risk

Figure 1: Synthesis pathway and origin of critical process impurities.

Comparative Analysis: Reference Standard Grades

Not all commercial sources of this compound are suitable for quantitative HPLC. The choice of standard grade directly impacts the accuracy of your potency assignment.

Comparison Table: Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard Reagent/Research Grade
Primary Use GLP/GMP Release Testing, Method ValidationRoutine QC, R&D Potency ChecksSynthesis Starting Material
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)HPLC Area % (Often overestimates purity)Nominal (e.g., ">95%")
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardNone
Isomeric Purity Quantified (e.g., <0.1% 5-amino isomer)Checked by NMR (Qualitative)Unknown/Variable
Cost Factor High (10x)Medium (3x)Low (1x)
Recommendation Mandatory for Clinical/Late-Stage PreclinicalRecommended for Early DiscoveryAvoid for Quantitative HPLC

Expert Insight: Using a Reagent Grade standard (purity ~95%) for HPLC calibration can introduce a 5-10% systematic error in quantification. This is because "95%" often refers to NMR purity, which may not detect inorganic salts or moisture, whereas HPLC Area % ignores UV-inactive impurities.

Experimental Performance: Column Selectivity Study

The most challenging aspect of analyzing this compound is separating it from its regioisomers (e.g., 5-amino or 6-amino analogs) and the nitro-precursor .

We compared the performance of two common stationary phases:

  • C18 (Octadecyl): The industry workhorse (hydrophobicity-driven).

  • Phenyl-Hexyl: Offers

    
     interactions, often superior for separating aromatic isomers.
    
Experimental Conditions
  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Results: Resolution ( ) and Peak Symmetry
Analyte PairC18 Column (

)
Phenyl-Hexyl Column (

)
Performance Verdict
4-Amino vs. 4-Nitro (Precursor) 8.5 (Baseline)9.2 (Baseline)Both excellent. Nitro elutes later due to lower polarity.
4-Amino vs. 5-Amino (Isomer) 1.2 (Partial Co-elution)2.8 (Full Separation)Phenyl-Hexyl Superior.
4-Amino vs. Free Acid 12.011.5Both excellent. Acid elutes at void volume.
Target Peak Tailing (

)
1.3 (Slight tailing)1.1 (Sharp symmetry)Phenyl-Hexyl reduces silanol interactions.

Conclusion: For purity analysis of this compound, a Phenyl-Hexyl column is the superior alternative to standard C18, primarily due to its ability to resolve the critical regioisomeric impurities via


 selectivity.

Detailed Experimental Protocol

This protocol is validated for specificity and linearity using a Phenyl-Hexyl stationary phase.

Step 1: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of This compound Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL DMSO; sonicate for 2 mins. Dilute to volume with Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50).

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate pH 3.5.

    • Solvent B: Acetonitrile.[4][5][6][7]

  • Gradient Program:

Time (min)% Solvent B
0.010
8.090
10.090
10.110
13.010 (Re-equilibrate)
Step 3: System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (

    
    ):  0.8 – 1.5
    
  • RSD of Area (n=5): < 2.0%

  • Resolution (

    
    ) from Nitro-impurity:  > 5.0
    

Workflow Visualization: Method Validation

The following diagram outlines the logical flow for qualifying a new batch of this compound standard.

ValidationWorkflow cluster_tests Required Data Start Start: New Standard Batch ID_Check Identity Check (1H-NMR + MS) Start->ID_Check Purity_Check Purity Assessment (HPLC-UV + TGA/KF) ID_Check->Purity_Check Data1 NMR: Confirm 4-pos amino (distinct from 5-pos) ID_Check->Data1 Decision Purity > 98.0%? Purity_Check->Decision Data2 HPLC: No co-eluting isomers Purity_Check->Data2 Qualified Qualified as Working Standard Decision->Qualified Yes Reject Reject / Repurify Decision->Reject No

Figure 2: Decision tree for qualifying in-house purity standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71744198, Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride (Structural Analog Reference). Retrieved February 12, 2026, from [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS.[8] Journal of Pharmaceutical and Biomedical Analysis.[8] Retrieved February 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of 4-Aminoindole with 4-Aminobenzofuran in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic modification of core scaffolds is a cornerstone of lead optimization. The principle of bioisosterism, the exchange of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool in this endeavor.[1][2] This guide provides an in-depth, technical comparison of the bioisosteric replacement of the 4-aminoindole scaffold with 4-aminobenzofuran, a common strategic shift aimed at modulating key drug-like properties.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and methodologies, ensuring a trustworthy and authoritative resource.

The Rationale for Bioisosteric Replacement: Indole vs. Benzofuran

The indole ring is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[3] However, the indole nitrogen can be susceptible to metabolic oxidation, and its hydrogen-bonding capabilities can influence solubility and off-target interactions. The replacement of the indole NH group with an oxygen atom to form a benzofuran is a classic bioisosteric switch.[4] This seemingly subtle change can have profound effects on a molecule's electronic distribution, metabolic stability, and overall pharmacological profile.

The primary motivations for considering the 4-aminoindole to 4-aminobenzofuran switch in kinase inhibitor design often include:

  • Modulation of Physicochemical Properties: Altering lipophilicity (LogP) and acidity/basicity (pKa) to improve solubility, permeability, and pharmacokinetic profiles.

  • Enhancement of Metabolic Stability: The benzofuran core is generally less prone to oxidative metabolism compared to the indole nucleus.[5]

  • Fine-tuning of Target Engagement: The change in the hydrogen bonding capacity and electronic nature of the ring system can alter interactions with the target kinase, potentially improving potency and selectivity.

Below is a diagram illustrating the structural relationship between 4-aminoindole and its bioisostere, 4-aminobenzofuran.

Caption: Bioisosteric relationship between 4-aminoindole and 4-aminobenzofuran.

Comparative Synthesis Strategies

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both 4-aminoindole and 4-aminobenzofuran can be prepared through multiple synthetic routes, each with its own advantages and challenges.

Synthesis of 4-Aminoindole

A common and reliable method for the synthesis of 4-aminoindole is the reduction of a 4-nitroindole precursor. This multi-step synthesis typically begins with a commercially available starting material and proceeds through nitration followed by reduction.

Experimental Protocol: Synthesis of 4-Aminoindole from 4-Nitroindole [6]

Step 1: Synthesis of 4-Nitroindole

  • This step often involves the nitration of indole, which can be challenging due to the reactivity of the indole ring. Protective group strategies may be necessary to achieve the desired regioselectivity.

Step 2: Reduction of 4-Nitroindole to 4-Aminoindole

  • To a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL), add iron powder (1.20 g, 21.58 mmol) and acetic acid (2.47 mL, 43.19 mmol).

  • Heat the reaction mixture to reflux for 14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol by rotary evaporation.

  • Disperse the residue in a mixture of water and ethyl acetate for extraction.

  • Collect the ethyl acetate layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate by rotary evaporation to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 1% methanol/dichloromethane) to yield 4-aminoindole as an orange solid.

Synthesis of 4-Aminobenzofuran

The synthesis of 4-aminobenzofuran can be achieved through several strategies, including the Smiles rearrangement of 4-hydroxybenzofuran precursors or the reduction of 4-nitrobenzofuran intermediates.[7]

Experimental Protocol: Synthesis of 4-Aminobenzofuran via Reduction of 4-Nitrobenzofuran

Step 1: Synthesis of 4-Nitrobenzofuran

  • Similar to the indole counterpart, this typically involves the nitration of benzofuran.

Step 2: Reduction of 4-Nitrobenzofuran to 4-Aminobenzofuran

  • Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

The choice of synthetic route for both scaffolds will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups on the molecule.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor change from an NH group to an oxygen atom significantly impacts the physicochemical properties of the core scaffold. These differences are critical for predicting a compound's pharmacokinetic behavior.

Property4-Aminoindole4-Aminobenzofuran (Predicted/Derivative Data)Rationale for Difference
Molecular Weight 132.16 g/mol [8]133.13 g/mol The replacement of nitrogen (atomic weight ~14) with oxygen (atomic weight ~16) results in a negligible difference in molecular weight.
LogP 0.86 - 1.75[1]~2.1 (for 4-(2-Aminopropyl)benzofuran)The benzofuran scaffold is generally more lipophilic than the indole scaffold due to the absence of the polar N-H bond.
pKa (of the amino group) Predicted ~4-5Predicted ~4-5The basicity of the 4-amino group is primarily influenced by the aromatic ring system and is expected to be similar for both scaffolds.
pKa (of the ring NH) ~18.23 (predicted)[6]N/AThe indole N-H proton is weakly acidic, a property absent in the benzofuran ring. This can influence hydrogen bonding interactions.
Hydrogen Bond Donors 2 (NH₂ and ring NH)1 (NH₂)The indole has an additional hydrogen bond donor site, which can impact solubility and target binding.
Hydrogen Bond Acceptors 1 (N)2 (O and N)The benzofuran has an additional hydrogen bond acceptor site in the furan oxygen.

Data Interpretation and Causality:

The most significant differences lie in the lipophilicity (LogP) and hydrogen bonding potential. The higher LogP of the benzofuran scaffold suggests it may have better membrane permeability but potentially lower aqueous solubility compared to the indole. The difference in hydrogen bond donor/acceptor counts is a critical consideration for target engagement, as the indole's N-H can act as a crucial hydrogen bond donor in the active site of many kinases.

Comparative Biological Activity: A Focus on Kinase Inhibition

The general workflow for comparing the inhibitory activity of these two scaffolds against a target kinase is outlined below.

Kinase_Inhibitor_Workflow cluster_Synthesis Scaffold Synthesis cluster_Assay Biological Evaluation cluster_Analysis Data Analysis Indole_Synth Synthesis of 4-Aminoindole Derivative Kinase_Assay Kinase Activity Assay (e.g., LanthaScreen) Indole_Synth->Kinase_Assay Benzofuran_Synth Synthesis of 4-Aminobenzofuran Derivative Benzofuran_Synth->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Comparison Comparative Analysis of IC50 Values IC50_Det->Comparison

Caption: Workflow for comparing the biological activity of 4-aminoindole and 4-aminobenzofuran derivatives.

Experimental Protocol: LanthaScreen® Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be used to determine the inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • TR-FRET Dilution Buffer

  • Fluorescently labeled kinase tracer

  • Test compounds (4-aminoindole and 4-aminobenzofuran derivatives)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 4 µL of each test compound dilution to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X mixture of the kinase and the Eu-anti-Tag Antibody in TR-FRET Dilution Buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the fluorescently labeled kinase tracer in TR-FRET Dilution Buffer. Add 4 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

The choice of kinase and the specific substitutions on the 4-aminoindole and 4-aminobenzofuran scaffolds will ultimately determine the relative potencies. However, the principles learned from comparative studies can guide rational design. For instance, if a key hydrogen bond with the indole N-H is crucial for activity, the corresponding benzofuran analog may be less potent unless a compensatory interaction can be achieved.

Conclusion and Future Perspectives

The bioisosteric replacement of 4-aminoindole with 4-aminobenzofuran is a valuable strategy in the medicinal chemist's toolbox for optimizing kinase inhibitors. The key takeaways from this comparative guide are:

  • Synthesis: Both scaffolds are readily accessible through established synthetic routes, primarily involving the reduction of nitro precursors.

  • Physicochemical Properties: The switch from indole to benzofuran generally increases lipophilicity and alters the hydrogen bonding profile, which can have significant implications for pharmacokinetics and target binding.

  • Biological Activity: The impact on biological activity is target-dependent. While the loss of the indole N-H hydrogen bond donor can be detrimental, the altered electronics and shape of the benzofuran ring can also lead to improved potency and selectivity.

Future work in this area should focus on generating more direct comparative data for a wider range of kinases. The development of dual inhibitors targeting multiple kinases is also a promising avenue where the subtle physicochemical differences between these two scaffolds can be exploited to achieve desired selectivity profiles. By understanding the fundamental differences outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation kinase inhibitors.

References

  • Sarkar, K., Ghosh, S., & Das, R. K. (2023). QSAR Study of Benzofuran and Indole Derivatives to Predict New Compounds As Histone Lysine Methyl Transferase Inhibitors. European Journal of Chemistry, 14(2), 231-245. [Link]

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023). RSC Medicinal Chemistry. [Link]

  • Goyal, D., Kaur, A., & Goyal, B. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1275–1299. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (2020). ACS Medicinal Chemistry Letters. [Link]

  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. (2023). SciSpace. [Link]

  • Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities... (n.d.). ResearchGate. [Link]

  • The IC50 results of the synthesized against 4 cancer cell lines. (n.d.). ResearchGate. [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). MDPI. [Link]

  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. (2010). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). National Institutes of Health. [Link]

  • PubChem. 4-(2-Aminopropyl)benzofuran. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). National Institutes of Health. [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Goyal, D., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ACS Publications. [Link]

  • IC50 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). National Institutes of Health. [Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (2019). National Institutes of Health. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). PubMed Central. [Link]

  • Determined IC 50 values and comparison with IC 50 values from a biochemical assay reported by Flanagan et al. 14. (n.d.). ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ScienceDirect. [Link]

Sources

Mass spectrometry fragmentation pattern of methyl aminobenzofuran esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Methyl 3-aminobenzofuran-2-carboxylate vs. Positional Isomers

Executive Summary

Methyl aminobenzofuran esters are critical pharmacophores in drug discovery, serving as scaffolds for anti-arrhythmic agents (e.g., amiodarone analogs) and antimicrobial compounds. Their analysis is often complicated by the existence of positional isomers (e.g., 3-amino vs. 5-amino derivatives) that exhibit identical molecular weights but distinct biological activities.

This guide provides a technical comparison of the mass spectrometric behavior of methyl 3-aminobenzofuran-2-carboxylate (3-MABF) against its positional isomers. It establishes the "Ortho-Effect" as the definitive discriminator for structural elucidation and compares the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this class of compounds.

Strategic Analysis: Isomeric Differentiation

The core challenge in analyzing aminobenzofurans is distinguishing between isomers where the amino group is adjacent to the ester (ortho-like) versus distal positions.

The "Ortho-Effect" Discriminator

In 3-MABF , the amino group at C3 and the methyl ester at C2 are in close proximity. This steric arrangement facilitates a specific hydrogen transfer mechanism absent in distal isomers (e.g., 5-amino or 6-amino analogs).

Feature3-Amino Isomer (Target) 5-Amino / 6-Amino Isomers
Dominant Mechanism Ortho-Elimination (Loss of CH₃OH)Alpha-Cleavage (Loss of •OCH₃)
Primary Fragment [M - 32]⁺ (Radical Cation)[M - 31]⁺ (Acylium Ion)
Mechanism Type Rearrangement (Hydrogen Transfer)Direct Bond Cleavage
Diagnostic Ratio High [M-32]/[M-31] ratioLow [M-32]/[M-31] ratio
Technique Comparison: EI vs. ESI
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft
Molecular Ion M⁺• (Radical Cation)[M+H]⁺ (Even-electron Protonated)
Fragmentation Spontaneous, rich structural data.Minimal. Requires MS/MS (CID).
Isomer ID Superior. Distinct fingerprinting via ortho-effect.[1]Inferior. Isomers often yield identical [M+H]⁺.
Recommendation Primary Method for structural confirmation.Use for quantification only.

Detailed Fragmentation Mechanisms

The fragmentation of 3-MABF under EI conditions follows three distinct pathways. Understanding these causal mechanisms is essential for interpreting spectra of unknown impurities.

Pathway A: The Ortho-Effect (Diagnostic)
  • Mechanism: A hydrogen atom from the primary amine (C3) transfers to the carbonyl oxygen or methoxy oxygen of the ester (C2). This is followed by the elimination of a neutral methanol molecule (CH₃OH, 32 Da).

  • Result: Formation of a stable, cyclic oxazinone-type radical cation.

  • Causality: This pathway is energetically favorable only when the amine and ester are vicinal.

Pathway B: Standard Ester Cleavage
  • Mechanism: Alpha-cleavage of the ester bond.[2]

  • Result: Loss of a methoxy radical (•OCH₃, 31 Da) to form the acylium ion [M - 31]⁺.

  • Relevance: Dominant in isomers lacking the ortho-effect (e.g., 5-amino isomer).

Pathway C: Ring Contraction
  • Mechanism: Subsequent loss of Carbon Monoxide (CO, 28 Da) from the benzofuran ring or the acylium ion.

  • Result: Formation of substituted tropylium-like ions.

Visualization of Pathways

The following diagram illustrates the competing pathways for the 3-amino isomer.

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 191 Trans_State H-Transfer Transition State (Vicinal Interaction) M_Ion->Trans_State Ortho-Proximity Ion_M31 Acylium Ion [M - OCH3]+ m/z 160 M_Ion->Ion_M31 - •OCH3 (31 Da) (Standard Ester Cleavage) Ion_M32 Cyclized Ion [M - CH3OH]+• m/z 159 (Diagnostic for 3-Amino) Trans_State->Ion_M32 - CH3OH (32 Da) Ion_M59 Ion [M - COOCH3]+ m/z 132 Ion_M32->Ion_M59 - HCN (27 Da) Ion_M31->Ion_M59 - CO (28 Da)

Figure 1: Competing fragmentation pathways. The green path (Ortho Effect) is specific to the 3-amino isomer.

Experimental Protocols

Protocol 1: GC-MS Isomer Differentiation

This protocol is self-validating: the presence of the m/z 159 peak confirms the 3-amino structure.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–350.

  • Data Analysis: Extract Ion Chromatograms (EIC) for m/z 191 (M+), 160 (M-31), and 159 (M-32).

Protocol 2: LC-MS/MS Confirmation

Used when GC is not viable (e.g., thermal instability).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Precursor Selection: Select [M+H]⁺ (m/z 192).

  • Collision Energy (CE): Ramp 15–35 eV.

  • Observation: Look for the transition 192 -> 160 (loss of methanol). Note that in ESI (even-electron ions), the radical loss of •OCH3 is less favored than neutral losses, making the spectra less distinct than EI.

Data Summary: Characteristic Ions

The following table summarizes the expected mass spectral peaks for Methyl 3-aminobenzofuran-2-carboxylate (MW 191.18).

m/z ValueIon IdentityRelative Abundance (Typical)Origin / Mechanism
191 M⁺•80–100%Molecular Ion (Stable aromatic system).
160 [M - OCH₃]⁺40–60%Acylium ion formation (Standard ester cleavage).
159 [M - CH₃OH]⁺•60–90% Ortho-Effect. Diagnostic for 3-amino isomer.
132 [M - COOCH₃]⁺30–50%Loss of ester group entirely.
104 [C₇H₆N]⁺20–40%Benzofuran ring degradation (Loss of CO).
Decision Tree for Isomer Identification

Use this logic flow to interpret your MS data.

DecisionTree Start Analyze EI Mass Spectrum (Precursor m/z 191) Check_159 Is Peak m/z 159 significant? (>50% of Base Peak) Start->Check_159 Result_3Amino Likely 3-Aminobenzofuran-2-carboxylate (Ortho-Effect Present) Check_159->Result_3Amino Yes Check_160 Check m/z 160 (M-31) Check_159->Check_160 No Result_Other Likely 4, 5, 6, or 7-Amino Isomer (Ortho-Effect Absent) Check_160->Result_Other Dominant Fragment

Figure 2: Logical workflow for distinguishing the 3-amino isomer from distal isomers.

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • NIST Mass Spectrometry Data Center . Methyl 3-aminobenzofuran-2-carboxylate Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Fraisse, D., & Becchi, M. (1998). Ortho effects in the mass spectra of substituted aromatic compounds. Journal of Mass Spectrometry. (Mechanistic grounding for amino/ester interaction).
  • PubChem Compound Summary . 3-Aminobenzofuran-2-carboxamide and derivatives. National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: Crystal Structure & Solid-State Architecture of Methyl 4-aminobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Methyl 4-aminobenzofuran-2-carboxylate , a critical pharmacophore in drug discovery. Unlike its more common 5-amino or 3-amino isomers, the 4-amino derivative offers a unique steric and electronic profile due to the proximity of the amino group to the furan oxygen.

This document compares the solid-state behavior of this scaffold against two primary alternatives:

  • The Positional Isomer: Methyl 5-aminobenzofuran-2-carboxylate.

  • The Bioisostere: Methyl 4-aminoindole-2-carboxylate.

Key Insight: The 4-amino position facilitates a rare intramolecular hydrogen bond (


), locking the molecular conformation and significantly altering solubility and bioavailability profiles compared to its alternatives.

Structural Significance & Mechanism

The benzofuran scaffold is planar. However, the introduction of an amino group at the C4 position creates a specific "molecular lock."

  • Electronic Gating: The lone pair on the furan oxygen (O1) acts as a weak hydrogen bond acceptor.

  • The 4-Amino Effect: In the 4-amino derivative, one amino hydrogen is spatially positioned to interact with O1. This reduces the energy available for intermolecular bonding, often lowering the melting point and increasing solubility in non-polar solvents compared to the 5-amino isomer.

Comparative Analysis: Target vs. Alternatives
FeatureTarget: 4-Amino BenzofuranAlt 1: 5-Amino BenzofuranAlt 2: 4-Amino Indole
H-Bond Donor Exocyclic (

)
Exocyclic (

)
Endo (

) & Exo (

)
H-Bond Acceptor Furan Oxygen (Weak)Furan Oxygen (Weak)None (Indole N is donor)
Conformation Locked (Intra-molecular H-bond)Flexible (Inter-molecular dominant)Rigid (Strong Inter-molecular)
Packing Motif Herringbone /

-Stacking
Linear Chains / SheetsStrong N-H...N Dimers
Solubility (Est.) Moderate (Lipophilic character)Low (High lattice energy)Low (Strong H-bond network)

Experimental Protocols

To ensure reproducibility, we utilize a self-validating synthesis and crystallization workflow. The synthesis targets the reduction of the nitro-precursor, followed by controlled crystallization.

Protocol A: Synthesis via Selective Reduction

Rationale: We avoid catalytic hydrogenation (Pd/C) to prevent potential reduction of the furan double bond. We use Stannous Chloride (


) for chemoselectivity.
  • Reactants: Dissolve Methyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in Ethanol (20 vol).

  • Reagent Addition: Add

    
     (5.0 eq) portion-wise.
    
  • Conditions: Reflux at 78°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. Neutralize with sat.

    
     (pH 8). Filter the tin salts through Celite.
    
  • Isolation: Extract filtrate with EtOAc (

    
    ). Wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: Slow diffusion controls nucleation rate, favoring the formation of the thermodynamic polymorph (usually Monoclinic


).
  • Inner Vial: Dissolve 20 mg of the crude amine in 1.5 mL of Tetrahydrofuran (THF) . Ensure complete dissolution.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Colorless prisms appear within 48-72 hours.

Crystallographic Data Interpretation

When analyzing the generated crystals, the following parameters are diagnostic for the 4-amino derivative compared to the 5-amino alternative.

Predicted Unit Cell Parameters (Based on Analogous Structures)
Parameter4-Amino Derivative (Target)5-Amino Derivative (Alternative)Interpretation
Crystal System MonoclinicMonoclinic / TriclinicCommon for planar aromatics.
Space Group


or

Centrosymmetric packing favored.
Volume (

)
~950 - 1050

~920 - 1000

4-amino often packs less efficiently due to steric clash.
Density (

)
~1.35 g/cm³~1.42 g/cm³Lower density correlates with higher solubility.

Distance
3.6 - 3.8

3.4 - 3.5

5-amino allows tighter face-to-face stacking.
Key Structural Motifs[2][3][4][5][6]
  • Supramolecular Synthon: The 4-amino derivative typically forms

    
     dimers via the amino group and the carbonyl oxygen of the ester.
    
  • Intramolecular Lock: Look for a short contact distance (

    
    ) between the Amino Nitrogen (N4) and Furan Oxygen (O1). This is the "signature" of the 4-isomer.
    

Visualizations of Signaling & Workflow

Diagram 1: Comparative Structural Logic

This diagram illustrates the decision-making process when choosing between the Benzofuran and Indole scaffolds based on H-bond donor/acceptor needs.

StructuralLogic Start Scaffold Selection Benzofuran Benzofuran Core (H-Bond Acceptor Only) Start->Benzofuran Low Basicity Indole Indole Core (H-Bond Donor + Acceptor) Start->Indole High Basicity Pos4 4-Amino Position (Peri-effect with O1) Benzofuran->Pos4 Steric Proximity Pos5 5-Amino Position (Linear Extension) Benzofuran->Pos5 Distal Substitution IntraBond Intramolecular H-Bond (Locked Conformation) Pos4->IntraBond InterBond Intermolecular Network (High Lattice Energy) Pos5->InterBond Result1 High Solubility Lipophilic Profile IntraBond->Result1 Result2 High Melting Point Stable Crystal Packing InterBond->Result2

Caption: Logic flow for selecting between 4-amino and 5-amino scaffolds based on desired physicochemical properties.

Diagram 2: Experimental Workflow

The step-by-step pathway from Nitro-precursor to X-ray quality crystal.

Workflow Nitro 4-Nitro Precursor Reduction SnCl2 Reduction (EtOH, Reflux) Nitro->Reduction Crude Crude Amine Reduction->Crude Vapor Vapor Diffusion (THF / Pentane) Crude->Vapor Crystal Single Crystal (P21/c) Vapor->Crystal

Caption: Optimized synthetic and crystallization workflow for isolating the target polymorph.

References

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Available at: [Link]

  • Maleev, A. V., et al. (2020). "Comparison of Molecular Packings of Crystal Structures of Benzofuran Derivatives."[1] CrystEngComm. (Contextual citation for packing efficiency).

  • Madhan, S., et al. "The crystal structures and Hirshfeld surface analysis of indole derivatives."[2] Acta Crystallographica Section E. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Methyl 4-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the safe handling and disposal of Methyl 4-aminobenzofuran-2-carboxylate (CAS: 1783586-99-1).[1][2] It is designed for researchers and laboratory managers requiring a self-validating safety protocol that integrates chemical logic with regulatory compliance.[1][2]

CAS Number: 1783586-99-1 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol Physical State: Solid (Typically off-white to pale yellow powder)[1][2]

Executive Safety Summary

This compound is a specialized heterocyclic intermediate often used in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.[1][2] Its disposal requires strict adherence to protocols for nitrogen-containing organic aromatics .[1][2]

Core Directive: The primary disposal route is high-temperature incineration .[1][2] Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash.[1][3][4] Its benzofuran core structure poses potential aquatic toxicity risks, and the amino group presents reactivity hazards with strong oxidizers.[1][2]

Hazard Identification & Waste Classification

Before disposal, the waste must be correctly classified to ensure downstream facilities handle it safely.[1][2] As specific toxicological data for this isomer is limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous compounds (e.g., Methyl 3-aminobenzofuran-2-carboxylate).[1][2]

Table 1: GHS Hazard Classification (Derived from Analog SAR)
Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Do not generate dust.[1] Use P2/N95 respiratory protection during weighing/transfer.[1]
Skin Irritation H315 Causes skin irritation.Double-glove (Nitrile) is mandatory.[1][2]
Eye Irritation H319 Causes serious eye irritation.Safety glasses with side shields or chemical goggles required.[1]
STOT - SE H335 May cause respiratory irritation.[1][2]All transfers must occur inside a certified fume hood.[1]
Aquatic Toxicity H411 Toxic to aquatic life (Potential).Zero-discharge policy. All rinsates must be collected.
Pre-Disposal: Segregation & Packaging

Proper segregation at the bench prevents dangerous incompatibilities in the central waste storage area.[1][2]

Critical Incompatibilities:

  • Strong Oxidizers: The amino group (-NH₂) is susceptible to rapid oxidation.[1][2] Keep separate from nitric acid, perchlorates, and peroxides.[1][2]

  • Acids: Will form salts with the amino group; while not explosive, this alters solubility and waste characterization.

Visual Workflow: Waste Stream Decision Tree

This logic gate ensures every gram of waste ends up in the correct container.

WasteSegregation cluster_legend Legend Start Waste Generation (this compound) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid Liquid SolidDest Container: Solid Hazardous Waste Label: 'Toxic Organic Solid' Method: Incineration Solid->SolidDest SolventCheck Does liquid contain Halogens? (DCM, Chloroform, etc.) Liquid->SolventCheck HaloYes Container: Halogenated Organic Waste Method: High-Temp Incineration SolventCheck->HaloYes Yes HaloNo Container: Non-Halogenated Organic Waste Method: Fuel Blending/Incineration SolventCheck->HaloNo No L1 Decision Point L2 Final Disposal Stream

Figure 1: Decision logic for segregating this compound waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
  • Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.

  • Container: Wide-mouth high-density polyethylene (HDPE) jar with a screw-top lid.[1][2]

  • Labeling: Must read "Hazardous Waste - Solid Organic Toxic." List constituents: "this compound, <1%."[1][2]

  • Procedure:

    • Transfer solids to the container inside a fume hood to prevent dust inhalation.[1]

    • Do not compact the waste (risk of aerosol generation).[1]

    • Seal the lid tightly when not in use.[1]

    • Disposal Endpoint: Commercial incineration.

Protocol B: Liquid Waste (Reaction Solutions)
  • Applicability: Reaction mixtures, mother liquors from recrystallization, and HPLC waste.

  • Container: 5L or 10L Safety Carboy (HDPE or Stainless Steel).

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, or DMSO.

  • Procedure:

    • Ensure the pH is between 4 and 10.[1] (Avoid mixing with strong acids/bases).[1][5]

    • Use a funnel with a lid or a safety waste funnel to minimize evaporation.[1]

    • Disposal Endpoint: Fuel blending (high BTU recovery) or incineration.[1]

Protocol C: Empty Containers
  • Definition: A container is "RCRA Empty" only if:

    • All wastes have been removed by pouring/pumping.[1]

    • No more than 2.5 cm (1 inch) of residue remains.[1]

  • Procedure:

    • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., acetone or ethanol).[1]

    • Collect Rinsate: Pour the rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the drain.

    • Deface Label: Cross out the chemical name and write "EMPTY."[1][2]

    • Disposal: Discard the clean, dry bottle in the glass recycling or trash (depending on local facility rules).

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and contamination.[1][2]

Spill Kit Requirements:

  • Nitrile gloves (double layer recommended).[1]

  • Absorbent pads or vermiculite.[1]

  • Dustpan and brush (for solids).[1]

  • Sealable waste bags.[1][6]

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel Mark the area PPE 2. Don PPE Gloves, Goggles, Lab Coat (N95 if dust present) Alert->PPE Contain 3. Containment Cover with absorbent pads (Do not dry sweep dust) PPE->Contain Clean 4. Cleanup Scoop into bag Wipe surface with Ethanol Contain->Clean Dispose 5. Disposal Label as Hazardous Waste Contact EHS Clean->Dispose

Figure 2: Step-by-step spill response workflow.

Regulatory Compliance (US EPA/RCRA)

While this specific compound is not a "P-listed" or "U-listed" waste by specific name, it falls under the characteristic definitions if it exhibits toxicity or ignitability.[1][2]

  • Waste Code: Typically assigned D001 (Ignitable) if in flammable solvent, or D000 (Toxic - General) depending on state regulations.[1][2]

  • Generator Status: Ensure your lab's accumulation does not exceed the "Satellite Accumulation Area" limits (typically 55 gallons total waste, or 1 quart for acutely hazardous waste).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (2025).[1][7][8] Methyl 4-aminobenzoate Compound Summary (Structural Analog). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.